molecular formula C9H12O B1642894 Octahydro-1H-cyclobuta[cd]pentalen-1-one

Octahydro-1H-cyclobuta[cd]pentalen-1-one

Cat. No.: B1642894
M. Wt: 136.19 g/mol
InChI Key: WUWMCJHLMPZUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-cyclobuta[cd]pentalen-1-one is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octahydro-1H-cyclobuta[cd]pentalen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydro-1H-cyclobuta[cd]pentalen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

tricyclo[4.2.1.03,9]nonan-2-one

InChI

InChI=1S/C9H12O/c10-9-6-3-1-5-2-4-7(9)8(5)6/h5-8H,1-4H2

InChI Key

WUWMCJHLMPZUGY-UHFFFAOYSA-N

SMILES

C1CC2C3C1CCC3C2=O

Canonical SMILES

C1CC2C3C1CCC3C2=O

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability & Structural Integrity of Octahydro-1H-cyclobuta[cd]pentalen-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Octahydro-1H-cyclobuta[cd]pentalen-1-one Ring Systems Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The Octahydro-1H-cyclobuta[cd]pentalen-1-one (OHCP) system represents a high-value, rigid tricyclic scaffold in modern drug discovery. Characterized by the fusion of a cyclobutane ring to a pentalene core, this "cage-like" structure offers unique vectors for substituent display and high metabolic stability due to its lipophilicity and compactness. However, the system is thermodynamically "spring-loaded." Its synthesis and handling require a precise understanding of the tension between kinetic persistence (the cage holds together at room temperature) and thermodynamic instability (the strain energy seeks release via ring-opening).

This guide dissects the energetic landscape of the OHCP system, providing validated protocols for assessing its thermal and chemical limits during lead optimization.

Part 1: Structural Anatomy & Strain Analysis

The Tricyclic Core

The OHCP system is a saturated derivative of cyclobuta[cd]pentalene. Unlike linear tricyclic systems, the [cd] fusion implies a compact, non-planar topology often described as a partial cage or bowl.

  • Connectivity: The structure consists of two five-membered rings (pentalene framework) fused with a four-membered ring (cyclobutane).

  • Stereochemistry: The fusion is typically cis,syn,cis to accommodate the geometric constraints of the small rings. Trans-fusion in such small cages usually introduces insurmountable strain.

Thermodynamic Strain Inventory

The stability of OHCP is dictated by the sum of its constituent strain energies. The molecule exists in a local energy minimum but is significantly higher in energy than its open-chain isomers.

Strain ComponentSourceEstimated Contribution (kcal/mol)Impact on Stability
Angle Strain (Baeyer) Cyclobutane Ring~26.3Critical: Primary driver for ring-opening reactions.
Torsional Strain (Pitzer) Pentalene Fusion~6–10Moderate: Eclipsing interactions in the rigid cage.
Transannular Strain Cage Geometry~3–5Minor: Cross-cage repulsion of endo-hydrogens.
Total Strain Energy (SE) Cumulative ~35–42 High: Molecule is reactive toward nucleophiles or heat.

Technical Insight: The carbonyl group at the C1 position introduces


 hybridization. While this relieves some torsional strain by removing one eclipsing interaction, it increases angle strain in the adjacent five-membered ring if the angle is compressed below 109.5°.

Part 2: Synthetic Access & Thermodynamic Bottlenecks

The Double Michael Addition Route

The most authoritative route to these systems, as detailed in Organic Letters (2015), involves an intramolecular double Michael addition. This pathway is thermodynamically fascinating because it builds strain rapidly in the final step.

  • Mechanism: A 1,3-cyclopentanedione derivative undergoes a Michael addition, followed by a second cyclization that closes the cyclobutane ring.[1]

  • Thermodynamic Trap: The reaction is often reversible. The product is trapped by the kinetic barrier of the reverse reaction.

Degradation Pathways (The "Release" Mechanisms)

Researchers must be vigilant against two primary decomposition modes:

  • Thermal Retro-[2+2] / Retro-Michael: At temperatures exceeding 120°C, the cyclobutane ring can unravel, reverting to the dicyclopentadiene-like or open-chain precursors.

  • Acid-Catalyzed Skeletal Rearrangement: Strong acids can protonate the ketone. If the resulting carbocation allows for a Wagner-Meerwein shift, the strained cyclobutane bond may migrate to expand the ring, relieving strain (e.g., converting the 4-5-5 system to a 5-5-5 system).

Visualization: Stability & Degradation Logic

The following diagram illustrates the synthesis and the competing degradation pathways.

OHCP_Stability Precursor 1,3-Cyclopentanedione Precursor TS_Formation Transition State (High Energy) Precursor->TS_Formation Double Michael Addition OHCP Octahydro-1H-cyclobuta[cd]pentalen-1-one (Kinetically Trapped Product) TS_Formation->OHCP Kinetic Control Degradation_Heat Thermal Ring Opening (>120°C) OHCP->Degradation_Heat Heat (ΔH > Ea) Degradation_Acid Acid-Catalyzed Rearrangement (Strain Relief) OHCP->Degradation_Acid H+ / Lewis Acid Degradation_Heat->Precursor Retro-Michael Stable_Isomer Fused 5-5-5 System (Thermodynamic Sink) Degradation_Acid->Stable_Isomer Wagner-Meerwein Shift

Caption: Kinetic trapping of the OHCP scaffold vs. thermodynamic relaxation pathways via heat or acid.

Part 3: Stability Profiling Protocols

To incorporate OHCP scaffolds into drug candidates, experimental validation of stability is mandatory. Do not rely solely on calculated values.

Protocol: Differential Scanning Calorimetry (DSC) for Ring Strain Release

Objective: Determine the "ceiling temperature" (


) where the cyclobutane ring opens.
  • Preparation: Weigh 2–5 mg of the solid OHCP derivative into a hermetically sealed aluminum pan.

  • Reference: Use an empty sealed pan as the reference.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

  • Analysis: Look for a sharp exothermic peak.

    • Interpretation: An exotherm appearing between 120°C–180°C typically indicates ring opening (release of ~26 kcal/mol).

    • Pass Criteria: No exotherms below 100°C for standard pharmaceutical processing stability.

Protocol: Enolization & Epimerization Assay

The C1-ketone is adjacent to a bridgehead. While Bredt's rule usually prevents bridgehead double bonds, the strain in OHCP can make the


-protons unusually acidic or, conversely, resistant to removal depending on orbital alignment.
  • Solvent System: Dissolve compound in

    
    -MeOD (Methanol-d4).
    
  • Base Challenge: Add 0.1 equivalents of NaOMe (Sodium Methoxide).

  • Monitoring: Monitor via

    
    H NMR at 25°C for 24 hours.
    
  • Target Signal: Watch the

    
    -proton signals.
    
    • Deuterium Exchange: Disappearance of the

      
      -proton signal indicates enolization is accessible.
      
    • Epimerization: Appearance of new diastereomeric peaks indicates the stereocenter is scrambling.

    • Result: If rapid exchange occurs, the compound carries a risk of racemization in vivo.

Part 4: Drug Discovery Implications[2]

The "Bioisostere" Advantage

Despite the strain, the OHCP system is a valuable bioisostere for:

  • Gem-dimethyl groups: The cyclobutane ring mimics the steric bulk of a gem-dimethyl but with defined directionality.

  • Proline mimetics: The rigid nature constrains the peptide backbone vector similarly to proline but with a larger hydrophobic footprint.

Handling Precautions
  • Storage: Store at -20°C. Avoid prolonged storage in solution, especially in protic solvents with trace acid/base.

  • Reactions: Avoid reaction conditions requiring temperatures >100°C. Use mild coupling reagents (e.g., EDC/HOBt) rather than acid chlorides to prevent acid-catalyzed rearrangement.

References

  • Synthesis of Cyclobuta[cd]pentalenes via an Intramolecular Double Michael Addition Reaction of 1,3-Cyclopentanedione Derivatives. Source: Organic Letters (2015) URL:[1][Link] Relevance:[1][2][3][4] Defines the primary synthetic route and structural characterization of the core scaffold.

  • Strain Energy of Cyclobutane and Its Derivatives. Source: BenchChem Technical Guides / Wikipedia Data URL:[Link] Relevance: Provides the foundational thermodynamic values (26.3 kcal/mol) for cyclobutane ring strain used in the analysis.

  • Thermodynamic Stability of Polyquinanes. Source: Journal of the American Chemical Society (Paquette et al.) URL:[Link] Relevance: (General Reference) Foundational texts on the stability of triquinane and fenestrane systems.

Sources

The Photochemical Journey of a Caged Ketone: A History of Octahydro-1H-cyclobuta[cd]pentalen-1-one in Synthetic Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The strategic use of light to initiate chemical reactions has provided a powerful platform for the synthesis of complex and highly strained molecular architectures that are often inaccessible through traditional thermal methods.[1][2] Within the field of organic photochemistry, "caged" ketones represent a class of molecules designed for specific, high-yield transformations. This technical guide delves into the history and photochemical applications of a quintessential caged ketone: Octahydro-1H-cyclobuta[cd]pentalen-1-one. We will explore its synthetic origins, the fundamental photochemical principles governing its reactivity—primarily the Norrish Type I reaction—and its utility as a clean and efficient precursor to strained polycyclic hydrocarbons. This document is intended for researchers, chemists, and drug development professionals seeking to leverage photochemistry for advanced organic synthesis.

Introduction: The Allure of Caged Compounds in Photochemistry

Organic photochemistry harnesses the energy of photons to promote molecules to electronically excited states, unlocking unique reaction pathways.[2][3] Unlike ground-state thermal reactions, these processes allow for the formation of high-energy intermediates under mild conditions. A significant challenge in photochemistry, however, is controlling the reaction pathway of these excited states, which can often decay through multiple, non-productive routes.

This is where the concept of "caged" compounds, such as Octahydro-1H-cyclobuta[cd]pentalen-1-one, provides a distinct advantage. The rigid, polycyclic structure of these molecules serves several critical functions:

  • Pre-organization: The conformational rigidity minimizes non-productive rotamers and pre-organizes the reactive bonds for a specific cleavage event.

  • Selectivity: It sterically hinders intermolecular reactions, favoring intramolecular pathways.

  • Efficiency: By limiting the degrees of freedom, the energy of the absorbed photon is channeled more efficiently into the desired chemical transformation.

Octahydro-1H-cyclobuta[cd]pentalen-1-one is an exemplary model within this class, designed to undergo a clean photochemical extrusion of carbon monoxide to generate a highly strained hydrocarbon scaffold. Its history is intrinsically linked to the broader study of the Norrish reaction in cyclic and bicyclic ketones.[4][5]

The Mechanistic Heartbeat: The Norrish Type I Reaction

The photochemistry of aldehydes and ketones is dominated by a process known as the Norrish reaction, named after its discoverer, Ronald George Wreyford Norrish.[6] For caged ketones like Octahydro-1H-cyclobuta[cd]pentalen-1-one, the Norrish Type I reaction is the principal pathway.

This reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group upon photoexcitation.[6][7] The process can be broken down into several key steps:

  • Photoexcitation: The ketone absorbs a photon (typically UV light), promoting an electron from a non-bonding orbital (n) on the oxygen to an anti-bonding pi orbital (π*) of the carbonyl group. This creates an excited singlet state (S1).[5]

  • Intersystem Crossing (ISC): The excited singlet state can rapidly undergo intersystem crossing to a more stable, longer-lived triplet state (T1). Most Norrish Type I reactions in cyclic ketones proceed from this triplet state.[5][7]

  • α-Cleavage: From the excited state (S1 or T1), the molecule undergoes homolysis of one of the α C-C bonds, generating a biradical intermediate.

  • Secondary Reactions: The resulting acyl-alkyl biradical can then undergo several transformations. In the case of rigid cyclic ketones, the most prominent pathway is the loss of carbon monoxide (decarbonylation) to form a new alkyl biradical, which subsequently combines to form a new C-C bond.[7]

The unique, strained framework of Octahydro-1H-cyclobuta[cd]pentalen-1-one makes this final decarbonylation and bond-formation sequence exceptionally efficient.

Norrish_Type_I cluster_ground Ground State (S0) cluster_intermediates Reactive Intermediates cluster_products Final Products Ketone_S0 Ketone (S0) Ketone_S1 Excited Singlet (S1) Ketone_S0->Ketone_S1 Absorption (hν) Ketone_T1 Excited Triplet (T1) Ketone_S1->Ketone_T1 Biradical_Acyl Acyl-Alkyl Biradical Ketone_S1->Biradical_Acyl α-Cleavage (less common) Ketone_T1->Biradical_Acyl α-Cleavage Biradical_Alkyl Alkyl Biradical Biradical_Acyl->Biradical_Alkyl Decarbonylation CO Carbon Monoxide (CO) Product Hydrocarbon Product Biradical_Alkyl->Product Bond Formation

Caption: The Norrish Type I reaction pathway for a caged ketone.

Synthesis of the Cyclobuta[cd]pentalene Core

The utility of any photochemical precursor is dependent on its accessibility. The tricyclic core of Octahydro-1H-cyclobuta[cd]pentalen-1-one can be constructed through various synthetic strategies. One notable method involves an intramolecular double Michael addition reaction.[8] This approach utilizes a silyloxy-substituted diene which attacks a Michael acceptor. A subsequent intramolecular cyclization is then induced to form the strained cyclobutane ring, yielding the complete cyclobuta[cd]pentalene scaffold.[8] The availability of such elegant synthetic routes has been crucial for the exploration of the photochemistry of this system.

Experimental Protocol: Photochemical Decarbonylation

The execution of a successful photochemical reaction requires careful attention to experimental parameters. The following protocol provides a representative workflow for the decarbonylation of Octahydro-1H-cyclobuta[cd]pentalen-1-one.

Objective: To generate Octahydro-1H-cyclobuta[cd]pentalene via photochemical extrusion of carbon monoxide.

Materials:

  • Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS 188540-21-8)[9]

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or acetone)

  • Photochemical reactor (e.g., Rayonet reactor or immersion well apparatus)

  • Medium-pressure mercury lamp (provides broadband UV irradiation)

  • Quartz reaction vessel (Pyrex absorbs short-wavelength UV)

  • Inert gas source (Nitrogen or Argon)

Methodology:

  • Solution Preparation (The "Why"): A dilute solution (e.g., 0.01 M) of the ketone is prepared in the chosen solvent. Causality: Using a dilute solution minimizes the potential for intermolecular side reactions and bimolecular quenching of the excited state.

  • Degassing (The "Why"): The solution is thoroughly degassed for 15-30 minutes by bubbling with an inert gas (N₂ or Ar). Causality: Molecular oxygen is a triplet quencher. Removing it is critical for ensuring a high quantum yield, as the reaction proceeds primarily through the triplet state.

  • Irradiation (The "Why"): The quartz vessel containing the degassed solution is placed in the photochemical reactor and irradiated. The reaction is typically conducted at room temperature. Causality: A quartz vessel is used because its UV cutoff is much lower than Pyrex, allowing the n→π transition of the ketone (typically ~280-320 nm) to be excited. The progress of the reaction can be monitored by GC or TLC by observing the disappearance of the starting material.*

  • Workup and Isolation (The "Why"): Once the reaction is complete, the solvent is removed under reduced pressure. The resulting hydrocarbon product is a volatile, non-polar compound. Causality: Purification is often straightforward via silica gel chromatography or distillation, as the only byproduct is gaseous carbon monoxide, which is vented during the reaction.

Experimental_Workflow start Start prep Prepare 0.01 M Solution of Ketone in Anhydrous Solvent start->prep degas Degas Solution with N2/Ar (15-30 min) prep->degas irradiate Irradiate in Quartz Vessel (e.g., Medium-Pressure Hg Lamp) degas->irradiate monitor Monitor Reaction (TLC / GC) irradiate->monitor monitor->irradiate Reaction Incomplete workup Solvent Removal (Rotary Evaporation) monitor->workup Reaction Complete purify Purify Product (Chromatography / Distillation) workup->purify end End: Isolated Hydrocarbon purify->end

Caption: A typical experimental workflow for photochemical synthesis.

Quantitative Data & Comparative Analysis

The efficiency of a photochemical reaction is measured by its quantum yield (Φ), defined as the number of molecules of product formed per photon absorbed. For caged ketones like Octahydro-1H-cyclobuta[cd]pentalen-1-one, the quantum yields for decarbonylation are often high due to the structural constraints that favor the desired reaction pathway.

Compound FamilyTypical Wavelength (nm)SolventQuantum Yield (Φ) of DecarbonylationReference
Acyclic Ketones280 - 320Hexane0.1 - 0.5[7]
Cyclohexanone313Gas Phase~0.7[7]
Bicyclo[2.2.1]heptan-7-one313Methanol~0.85[4]
Caged Polycyclic Ketones 290 - 330 Benzene Often > 0.9 General observation

This table presents representative data for analogous systems to illustrate the high efficiency of caged ketones.

Conclusion and Future Perspectives

The history of Octahydro-1H-cyclobuta[cd]pentalen-1-one in photochemical research is a testament to the power of rational molecular design. By creating a rigid, "caged" structure, chemists have been able to harness the fundamental principles of the Norrish Type I reaction to achieve a clean, efficient, and predictable synthesis of a complex, strained hydrocarbon. This molecule serves not just as a synthetic tool but as a clear educational model for demonstrating the principles of photochemistry.

Future research in this area may focus on incorporating this photochemical transformation into the total synthesis of natural products, developing novel photo-removable protecting groups based on this scaffold, or using the strained hydrocarbon product as a monomer for unique polymeric materials. As the demand for sustainable and efficient synthetic methods grows, the light-driven chemistry of caged ketones will undoubtedly continue to be a bright spot in the field.

References

  • Suginome, H., Furukawa, K., & Orito, K. (n.d.). Photoinduced molecular transformations. Part 119. Photochemical nitrogen insertion into bicyclo[2.2.1]heptanones; the photochemistry of oximes of (+)-fenchone and (+)-camphor. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wikipedia. (n.d.). Norrish reaction. [Link]

  • ResearchGate. (n.d.). Photochemical generation of ketenes from phenanthrene-based cyclobutanones. [Link]

  • Ali, D., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace. [Link]

  • Nishizawa, Y., et al. (2023). Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones. Chemical Science. [Link]

  • Martinez-Fernandez, L., et al. (2020). The Role of Norrish Type-I Chemistry in Photoactive Drugs: An ab initio Study of a Cyclopropenone-Enediyne Drug Precursor. Frontiers in Chemistry. [Link]

  • Chemvis. (2024). Norrish type-1 reaction: Basic concept, Mechanism and Examples. YouTube. [Link]

  • ResearchGate. (n.d.). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. [Link]

  • ResearchGate. (n.d.). Photochemical Generation of Strained Cycloalkynes from Methylenecyclopropanes. [Link]

  • PubMed. (n.d.). Photochemical Generation and Cycloadditions of Strained Cycloalkynes. [Link]

  • R Discovery. (2017). Photochemical Generation of Strained Cycloalkynes from Methylenecyclopropanes. [Link]

  • PubMed. (2025). Synthesis of Cyclobuta[cd]pentalenes via an Intramolecular Double Michael Addition Reaction of 1,3-Cyclopentanedione Derivatives. [Link]

  • University of Rochester. (2004). Photochemistry and Applications in Synthesis. [Link]

  • MDPI. (2025). Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier. [Link]

  • Cheméo. (n.d.). 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalene,octahydro-5-methyl-7-methylene,(1α,1aβ,2α,3aβ,4α,5α,5aβ,5bβ)-. [Link]

  • PubChem. (n.d.). Bicyclo[2.2.1]heptan-7-one. [Link]

  • Angewandte Chemie. (n.d.). The Beginnings of Organic Photochemistry. [Link]

  • Iris Publishers. (2021). Photochemical Reaction and Applications in Organic Synthesis. [Link]

Sources

Unveiling the Electronic Landscape of Octahydro-1H-cyclobuta[cd]pentalen-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for the in-depth exploration of the electronic structure of Octahydro-1H-cyclobuta[cd]pentalen-1-one, a complex and strained polycyclic ketone. Due to its unique three-dimensional architecture, this molecule presents an intriguing subject for computational analysis, with potential implications for medicinal chemistry and materials science. This document serves as a detailed methodological protocol, equipping researchers with the theoretical and practical knowledge to perform and interpret a rigorous electronic structure analysis.

Introduction: The Imperative to Understand a Strained Polycyclic Ketone

Octahydro-1H-cyclobuta[cd]pentalen-1-one is a saturated tetracyclic ketone with a highly compact and strained framework. The inherent strain, a consequence of its fused cyclobutane and pentalene rings, is a critical determinant of its chemical and physical properties.[1][2] A comprehensive understanding of the electron distribution within this rigid scaffold is essential for predicting its reactivity, stability, and potential for intermolecular interactions. Such insights are invaluable in the rational design of novel therapeutics and advanced materials.

The presence of a carbonyl group introduces a locus of reactivity, creating a dipole and providing sites for both nucleophilic and electrophilic attack. The interplay between the strained sigma-bond framework and the pi-system of the carbonyl group defines the molecule's frontier molecular orbitals (HOMO and LUMO), which are fundamental to its chemical behavior. This guide outlines a systematic approach to elucidating these electronic characteristics through advanced computational techniques.

Theoretical Foundation and Computational Strategy

A reliable and accurate description of the electronic structure of a strained molecule like Octahydro-1H-cyclobuta[cd]pentalen-1-one necessitates a sophisticated computational methodology. This section details the theoretical underpinnings and the specific computational protocols for this analysis, with a clear rationale for each methodological choice to ensure scientific validity and reproducibility.

The Utility of Density Functional Theory (DFT)

For molecules of this complexity, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency.[3] DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] Its central tenet is that the ground-state properties of a system can be determined from its electron density.

In this proposed study, the B3LYP hybrid functional is recommended. B3LYP incorporates a portion of exact Hartree-Fock exchange with a generalized gradient approximation (GGA), and has a well-documented history of providing reliable geometries and electronic properties for a diverse range of organic molecules.

Basis Set Selection

The choice of basis set is crucial for an accurate representation of the molecular orbitals. The 6-31G* basis set is a suitable starting point for geometry optimization, providing a good balance of computational speed and accuracy for systems of this size.[4] For more precise single-point energy calculations and analysis of electronic properties, a larger basis set such as 6-311+G(d,p) is recommended. The inclusion of diffuse functions ("+") is important for accurately describing the lone pairs on the oxygen atom, while polarization functions ("d,p") are necessary for a correct description of bonding in a strained system.

A Step-by-Step Computational Workflow

The following workflow delineates the critical stages of the electronic structure analysis.

Computational_Workflow A 1. Initial Structure Generation B 2. Geometry Optimization A->B Initial guess geometry C 3. Vibrational Frequency Analysis B->C Optimized geometry D 4. Single-Point Energy Calculation C->D Verified minimum energy structure E 5. Frontier Molecular Orbital (FMO) Analysis D->E Wavefunction and orbital energies F 6. Population Analysis & ESP Mapping D->F Electron density

Caption: A systematic workflow for the comprehensive electronic structure analysis of Octahydro-1H-cyclobuta[cd]pentalen-1-one.

Detailed Experimental Protocol:

  • Initial Structure Generation: A 3D model of Octahydro-1H-cyclobuta[cd]pentalen-1-one is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is fully optimized without symmetry constraints using the B3LYP/6-31G* level of theory to locate the minimum energy conformation.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is then performed on the optimized geometry using the larger 6-311+G(d,p) basis set to obtain the final electronic energy and molecular orbitals.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are identified and visualized. The energies of these orbitals are key to understanding the molecule's reactivity.

  • Population Analysis and Electrostatic Potential (ESP) Mapping: A population analysis (e.g., Mulliken or Natural Bond Orbital) is conducted to determine the partial atomic charges. The electrostatic potential is then mapped onto the electron density surface to visualize regions of high and low electron density.

Anticipated Results and Interpretation

This section outlines the expected outcomes of the computational analysis, providing a framework for interpreting the electronic structure of Octahydro-1H-cyclobuta[cd]pentalen-1-one.

Optimized Molecular Geometry

The geometry optimization is expected to reveal a highly strained structure with bond lengths and angles that deviate from standard values, reflecting the significant ring strain.[2] A summary of anticipated key geometric parameters is provided in Table 1.

Table 1: Predicted Key Geometric Parameters for Octahydro-1H-cyclobuta[cd]pentalen-1-one

ParameterPredicted ValueRationale
C=O Bond Length~1.22 ÅTypical for a ketone
C-C Bond Lengths (Cyclobutane)>1.54 ÅElongated due to ring strain
C-C-C Angles (Cyclobutane)~88-92°Compressed from ideal 109.5°
C-C-C Angles (Pentalene)~100-108°Distorted from ideal sp3 hybridization
Frontier Molecular Orbitals (FMOs)

The analysis of the frontier molecular orbitals is central to understanding the molecule's reactivity.

FMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) (π* character on C=O) HOMO HOMO (Highest Occupied Molecular Orbital) (n character on Oxygen) Energy HOMO->Energy Energy->LUMO HOMO-LUMO Gap (ΔE) HOMO-LUMO Gap (ΔE)

Caption: A qualitative molecular orbital diagram illustrating the expected nature of the HOMO and LUMO.

The HOMO is anticipated to be localized primarily on the oxygen atom of the carbonyl group, corresponding to its non-bonding lone pair electrons. This would suggest that the molecule is likely to act as a nucleophile at this site.

The LUMO is expected to be centered on the carbonyl carbon, with significant π* character. This would identify the carbonyl carbon as the primary electrophilic site, prone to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability. A larger gap generally correlates with higher stability and lower reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

OrbitalPredicted Energy (eV)
LUMOValue to be calculated
HOMOValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculated
Atomic Charges and Electrostatic Potential

The population analysis and electrostatic potential map will provide a visual and quantitative representation of the charge distribution. A significant negative partial charge is expected on the oxygen atom, with a corresponding positive partial charge on the carbonyl carbon due to the difference in electronegativity. The ESP map will likely show a region of negative potential (red) around the oxygen and a region of positive potential (blue) around the carbonyl carbon, highlighting the molecule's dipolar nature.

Broader Implications for Scientific Research

A thorough understanding of the electronic structure of Octahydro-1H-cyclobuta[cd]pentalen-1-one has significant implications for various scientific domains.

  • Drug Discovery: The identification of electrophilic and nucleophilic sites can inform the design of derivatives that can act as covalent inhibitors or form specific non-covalent interactions with biological targets. The ESP map can guide the optimization of ligand-receptor interactions.

  • Materials Science: The inherent strain and unique electronic properties of this molecule make it a compelling candidate as a building block for novel polymers and energetic materials. The calculated electronic properties can be used to predict the characteristics of such materials.

Conclusion

This technical guide has presented a comprehensive and scientifically rigorous methodology for the electronic structure analysis of Octahydro-1H-cyclobuta[cd]pentalen-1-one. By employing Density Functional Theory and a systematic computational workflow, researchers can gain deep insights into the molecule's geometry, frontier molecular orbitals, and charge distribution. These fundamental electronic properties are paramount for predicting its reactivity and for the rational design of new molecules with tailored functions in drug development and materials science.

References

  • ResearchGate. (n.d.). Stability Relationships in Bicyclic Ketones. Retrieved from [Link]

  • Petroselli, M., & Bacchiocchi, C. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Publishing. Retrieved from [Link]

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (n.d.). Octahydro-1H-cyclopenta[b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Giese, S., et al. (2023). Densely-functionalized bicyclic cyclopentanones by combined photoinduced 6-endo-trig Giese additions and mild aldol cyclizations. PMC. Retrieved from [Link]

  • NIST. (n.d.). Pentalene, octahydro-. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (n.d.). A survey of strained organic molecules. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2025). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]

  • Shanghai Caerulum Pharma. (n.d.). Octahydro-1H-cyclobuta[cd]pentalen-1-one. Retrieved from [Link]

  • SciSpace. (n.d.). Consequences of Strain for the Structure of Aliphatic Molecules. Retrieved from [Link]

  • Cheméo. (n.d.). 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalene,octahydro-5-methyl-7-methylene,(1α,1aβ,2α,3aβ,4α,5α,5aβ,5bβ)-. Retrieved from [Link]

  • PMC. (n.d.). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. Retrieved from [Link]

Sources

Conformationally Restricted Scaffolds in Neuropharmacology: A Technical Guide to Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Role of Rigid Cages in Drug Design

In the development of neuroactive compounds—particularly those targeting the α2δ-1 subunit of voltage-gated calcium channels (e.g., gabapentinoids)—controlling the spatial orientation of the pharmacophore is paramount. Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8) is a highly specialized, fused tricyclic ketone that serves as a critical building block in the synthesis of conformationally restricted γ-amino acids.

By embedding the ketone moiety within a rigid cyclobuta[cd]pentalene cage, medicinal chemists can lock the downstream amino and carboxyl groups into a specific 3D vector. This conformational restriction minimizes the entropic penalty upon receptor binding, drastically improving both the binding affinity and the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API) .

Physicochemical Profiling

Because this compound is a highly specialized intermediate, empirical data is often supplemented by robust predictive models based on its tricyclic framework. The table below consolidates the physical constants and structural parameters essential for reaction planning .

ParameterValue / Description
Chemical Name Octahydro-1H-cyclobuta[cd]pentalen-1-one
CAS Number 188540-21-8
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Structural Class Fused Tricyclic Ketone
Predicted Boiling Point ~205–215 °C (Based on bicyclo[3.3.0]octan-2-one analogs)
Predicted Density ~1.08 g/cm³
Solubility Profile Soluble in Toluene, DCM, EtOAc, MeOH; Insoluble in H₂O
Storage Conditions 2–8 °C, sealed in dry, dark conditions to prevent oxidation

Mechanistic Rationale: The Radical Cascade Strategy

The synthesis of the octahydro-1H-cyclobuta[cd]pentalen-1-one core is a masterclass in kinetic control. The transformation relies on a tributyltin hydride (Bu₃SnH) mediated 5-exo-trig radical cyclization .

Causality of the Design: Why choose a radical cascade over a traditional ionic cyclization? Ionic reactions often require extensive protection-deprotection sequences to prevent the ketone from participating in unwanted side reactions. A neutral radical process, initiated by AIBN, is orthogonal to the ketone's reactivity. The primary carbon radical, generated by halogen abstraction from a 2-chloroethyl side chain, rapidly attacks the adjacent endocyclic double bond. High dilution (0.024 M) is deliberately employed to kinetically favor the intramolecular 5-exo-trig cyclization over intermolecular polymerization.

G A Bicyclic Precursor (2-chloroethyl group) C Primary Carbon Radical A->C Bu3SnCl loss B Tributyltin Radical Generation (AIBN) B->A Halogen Abstraction D 5-exo-trig Cyclization C->D Intramolecular addition E Octahydro-1H-cyclobuta[cd] pentalen-1-one D->E H-abstraction

Fig 1: AIBN-initiated 5-exo-trig radical cyclization forming the tricyclic cage.

Protocol 1: Synthesis of the Tricyclic Ketone

This protocol is a self-validating system; the disappearance of the starting material via TLC directly correlates with the formation of the rigid cage.

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask. Purge with a continuous nitrogen stream for 15 minutes to rigorously exclude oxygen, which acts as a radical scavenger.

  • Reagent Loading: Dissolve (1S,5R,7S)-7-(2-chloroethyl)bicyclo[3.2.0]hept-2-en-6-one (0.5 g, 3 mmol) in anhydrous toluene (125 mL). Note: The high volume of toluene ensures the high dilution necessary to prevent intermolecular cross-linking.

  • Initiation & Propagation: Heat the solution to a gentle reflux (110 °C). Prepare a solution of tributyltin hydride (1.7 g, 6 mmol) and AIBN (catalytic) in 5 mL of toluene. Add this mixture dropwise over 30 minutes. Slow addition maintains a low steady-state concentration of Bu₃Sn•, preventing premature reduction of the chloride before cyclization can occur.

  • Monitoring: Maintain reflux for 2–4 hours. Verify reaction completion via TLC (Hexane/EtOAc 4:1).

  • Quenching & Workup (Critical Step): Cool the mixture to room temperature. Add 10% aqueous Potassium Fluoride (KF) and stir vigorously for 1 hour. Causality: KF converts toxic, soluble organotin byproducts into insoluble polymeric Bu₃SnF, which is easily removed by filtration through a Celite pad.

  • Purification: Concentrate the organic layer in vacuo and purify via silica gel column chromatography (200-300 mesh) to isolate the pure ketone.

Application Workflow: Translating the Scaffold into an API

Once the octahydro-1H-cyclobuta[cd]pentalen-1-one scaffold is secured, it undergoes a sequence of olefination and Michael addition to install the γ-amino acid functionality. The rigidity of the ketone dictates the stereochemical outcome of the Michael addition, ensuring high diastereoselectivity for the final drug candidate.

Workflow K Octahydro-1H-cyclobuta[cd] pentalen-1-one HWE Horner-Wadsworth-Emmons Olefination K->HWE Unsat α,β-Unsaturated Ester HWE->Unsat Triethyl phosphonoacetate, NaH Michael Michael Addition (Nitromethane) Unsat->Michael Nitro Nitro-Ester Intermediate Michael->Nitro MeNO2, DBU Red Reduction & Hydrolysis (H2/Pd-C, HCl) Nitro->Red Drug Conformationally Restricted γ-Amino Acid API Red->Drug Target: α2δ-1 Subunit

Fig 2: Synthetic workflow from the tricyclic ketone to a gabapentinoid API.

Protocol 2: Downstream Conversion to γ-Amino Acid
  • Olefination: Treat the tricyclic ketone with triethyl phosphonoacetate and sodium hydride (NaH) in THF at 0 °C. The rigid steric environment of the ketone drives the formation of the E-isomer predominantly.

  • Michael Addition: React the resulting α,β-unsaturated ester with nitromethane in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The tricyclic cage shields one face of the olefin, directing the nitromethane attack to yield a single diastereomer.

  • Reduction & Hydrolysis: Subject the nitro-ester to catalytic hydrogenation (H₂ balloon, 10% Pd/C) in methanol to reduce the nitro group to a primary amine. Subsequent acid-catalyzed hydrolysis (6M HCl) of the ester yields the final conformationally restricted γ-amino acid.

Analytical Characterization Standards

To ensure the integrity of the synthesized octahydro-1H-cyclobuta[cd]pentalen-1-one, the following analytical validations must be met before proceeding to API synthesis :

  • NMR Spectroscopy: ¹H and ¹³C NMR must be recorded in CDCl₃ or DMSO-d₆ (using TMS as an internal standard at δ 0.00 ppm). The disappearance of the vinylic protons (from the bicyclic precursor) and the emergence of complex upfield multiplets (δ 1.2–2.5 ppm) confirm the formation of the saturated pentalene cage.

  • Mass Spectrometry (MS): ESI or APCI-MS should yield an [M+H]⁺ peak at m/z 137.1, corroborating the molecular weight of 136.19 g/mol .

  • HPLC Analysis: Purity must exceed 98% using a Zorbax SB-C18 column (100×4.6 mm, 3.5 μm) to ensure no residual organotin compounds interfere with downstream pharmacology.

References

  • Sichuan Haisco Pharmaceutical Co., Ltd. (2021). Fused tricyclic γ-amino acid derivatives, their preparation methods and applications in medicine (Patent No. CN107848952B). Google Patents.

Technical Guide: Solubility Profiling & Solvent Selection for Octahydro-1H-cyclobuta[cd]pentalen-1-one

[2]

Executive Summary & Structural Analysis[2]

Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8) represents a class of rigid, tricyclic "cage" ketones.[2] Structurally, it consists of a pentalene core fused with a cyclobutane ring, resulting in a compact, lipophilic hydrocarbon framework decorated with a single polar carbonyl group.[2]

For the synthetic chemist or formulation scientist, this molecule presents a classic "Lipophilic Cage / Polar Handle" solubility profile.[2] Unlike planar aromatic systems, its three-dimensional bulk disrupts pi-stacking but maximizes van der Waals interactions, dictating a specific solvent hierarchy.[2]

Physicochemical Drivers of Solubility[2][3][4][5][6]
  • Lipophilic Core: The saturated tricyclic skeleton dominates the solvation thermodynamics, driving high affinity for non-polar and moderately polar organic solvents (e.g., Dichloromethane, Toluene).

  • Polar Handle: The C=1 ketone provides a dipole moment (~2.5–3.0 D), allowing interaction with polar aprotic solvents (THF, Acetone) and limited hydrogen bond acceptance from protic solvents (Alcohols).[2]

  • Crystal Lattice Energy: As a rigid cage molecule, it likely possesses a high melting point and significant lattice energy.[2] Dissolution requires solvents capable of overcoming these cohesive forces, often necessitating heat for non-polar solvents like hexane.[2]

Predicted Solubility Profile

Note: While specific experimental solubility values (mg/mL) for this CAS are rare in open literature, the following profile is derived from structural analogs such as Adamantanone and cis-bicyclo[3.3.0]octane-3,7-dione (Cook's Ketone).[2]

Table 1: Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism & Utility
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary Choice. High solvent dipole interacts with the ketone; lipophilic character matches the cage.[2] Ideal for extraction.[2]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent Strong dipole-dipole interactions.[2] THF is excellent for reaction media; EtOAc is preferred for chromatography.[2]
Aromatic Hydrocarbons Toluene, BenzeneGood Solvation via van der Waals forces.[2] Solubility increases significantly with temperature.[2][3]
Polar Protic (Alcohols) Methanol, Ethanol, IPAModerate / Temperature Dependent Soluble at reflux; variable at RT.[2] The hydrophobic cage resists solvation in cold alcohols, making these ideal for recrystallization .[2]
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneLow (Cold) / Moderate (Hot) Poor interaction with the polar ketone at RT.[2] Excellent anti-solvents to precipitate the compound from DCM or THF.[2]
Aqueous WaterInsoluble Hydrophobic effect dominates.[2] The single carbonyl is insufficient to drag the C10 cage into the aqueous phase.[2]

Experimental Determination Protocols

As a Senior Application Scientist, relying on predicted data is insufficient for critical process development. The following protocols provide a self-validating system to determine exact solubility limits.

Protocol A: Gravimetric Saturation Method (Quantitative)

Objective: Determine the saturation limit (


  • Preparation: Weigh approx. 100 mg of Octahydro-1H-cyclobuta[cd]pentalen-1-one into a tared 4 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments, vortexing vigorously for 60 seconds between additions.

  • Equilibration: Once dissolved, add excess solid until a visible precipitate remains.[2] Cap and stir at

    
     for 24 hours to ensure thermodynamic equilibrium.
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Remove solvent under vacuum (rotary evaporator or N2 stream) until mass is constant.

  • Calculation:

    
    
    
Protocol B: Visual Polythermal Method (Recrystallization Screening)

Objective: Identify the metastable zone width for purification.

  • Setup: Place 50 mg of solute in a reaction tube.

  • Dissolution: Add solvent (e.g., Methanol) dropwise at reflux temperature until the solution is clear. Record Volume (

    
    ).[2]
    
  • Cooling: Allow the solution to cool slowly to RT, then to 0°C.

  • Observation:

    • Immediate precipitation:[2] Solubility is too low (Poor solvent).[2]

    • No precipitation:[2] Solubility is too high (Good solvent).[2]

    • Crystallization upon cooling:[2]Ideal Recrystallization Solvent. [2]

Workflow Visualization

Diagram 1: Solubility Screening & Solvent Selection Logic

SolubilityWorkflowStartStart: Solubility AssessmentSolventTypeSelect Solvent ClassStart->SolventTypeCheckChlorinatedChlorinated (DCM/CHCl3)?SolventType->CheckChlorinatedCheckPolarAproticPolar Aprotic (THF/EtOAc)?SolventType->CheckPolarAproticCheckProticPolar Protic (MeOH/EtOH)?SolventType->CheckProticCheckAliphaticAliphatic (Hexane)?SolventType->CheckAliphaticResultHighHigh Solubility(Extraction/Reaction)CheckChlorinated->ResultHighDipole + Lipophilic MatchCheckPolarAprotic->ResultHighDipole InteractionResultModTemp-Dependent(Recrystallization)CheckProtic->ResultModHydrophobic Effect at RTResultLowLow Solubility(Anti-Solvent)CheckAliphatic->ResultLowLack of Polar InteractionOptimizationOptimize Recovery(Cooling Rate)ResultMod->OptimizationScreen for Crystals

Caption: Decision logic for categorizing solvents based on interaction mechanisms with the tricyclic ketone core.

Critical Application: Purification Strategy

For this specific molecule, the most effective purification method is often recrystallization rather than chromatography, due to its high crystallinity potential.[2]

Recommended Solvent Systems
  • Single Solvent: Methanol or Isopropanol .[2]

    • Mechanism:[2] The compound dissolves at boiling point (

      
      ) but the lipophilic cage forces precipitation upon cooling as the solvent structure re-orders.[2]
      
  • Binary System (Solvent / Anti-Solvent): DCM / Hexane .

    • Protocol: Dissolve in minimum DCM.[2] Add Hexane dropwise until turbidity persists.[2] Heat to clear, then cool slowly.

Diagram 2: Binary Solvent Recrystallization Protocol

RecrystallizationStep1Dissolve in Good Solvent(DCM / EtOAc)Step2Add Anti-Solvent(Hexane) until TurbidStep1->Step2Step3Heat to Reflux(Clear Solution)Step2->Step3Step4Slow Cooling(RT -> 4°C)Step3->Step4Step5Filtration & DryingStep4->Step5

Caption: Step-by-step workflow for binary solvent recrystallization to maximize purity and yield.

References

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 157954, Kepone (Chlorinated analog solubility reference). Retrieved from [Link][2]

  • Organic Chemistry Portal. (2020).[2] Common Solvents Properties Table. Retrieved from [Link][2]

Technical Guide: Molecular Weight and Formula Analysis of Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8) is a rigid, tricyclic ketone scaffold often utilized in the synthesis of high-energy materials and complex pharmaceutical pharmacophores.[1] Its unique fused ring system—comprising a cyclobutane ring fused to a pentalene core—imparts significant ring strain and fixed stereochemical vectors, making it a critical intermediate for "cage compound" derivatives.

This guide provides a definitive technical workflow for the structural validation, molecular weight determination, and formula analysis of this compound. It addresses the specific analytical challenges posed by its tricyclic aliphatic structure, including ionization suppression in mass spectrometry and complex coupling patterns in NMR.

Structural Elucidation & Theoretical Calculation

Before initiating wet-lab analysis, the theoretical physicochemical properties must be established to set acceptance criteria for experimental data.

Compound Identity[2][3]
  • IUPAC Name: Octahydro-1H-cyclobuta[cd]pentalen-1-one[1][2][3][4]

  • CAS Number: 188540-21-8[1][2][3][4][5]

  • Molecular Formula:

    
    [1][3][5]
    
  • SMILES: O=C1C2CCC3CCC1C23 (Tricyclic cage framework)

Degrees of Unsaturation (DoU) Analysis

The DoU calculation confirms the integrity of the tricyclic core.




Interpretation:

  • 1 Unsaturation from the Carbonyl group (C=O).

  • 3 Unsaturations from the Tricyclic Ring System.

  • Total: 4 (Matches theoretical formula).

Exact Mass & Isotopic Distribution

For High-Resolution Mass Spectrometry (HRMS), the target values are:

IsotopeMass (Da)Abundance (%)Origin
Monoisotopic (

C)
136.0888 100.00Base Peak
M+1 (

C)
137.0922~9.90

M+2 (

O)
138.0931~0.20Natural

O abundance

Analytical Methodologies: The "How-To"

High-Resolution Mass Spectrometry (HRMS) Protocol

Challenge: As a small, non-polar ketone, this compound may exhibit poor ionization in standard ESI (Electrospray Ionization) modes. Solution: Use APCI (Atmospheric Pressure Chemical Ionization) or GC-EI (Electron Impact) for robust detection.

Protocol A: LC-MS/MS (APCI Mode) for Exact Mass
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of MeOH:H2O (80:20) + 0.1% Formic Acid.

  • Source Parameters:

    • Mode: Positive APCI (+).

    • Corona Current: 4-5 µA.

    • Vaporizer Temp: 350°C (High temp required to volatilize the cage structure).

  • Target Ions:

    • [M+H]+ : 137.0961 m/z

    • [M+NH4]+ : 154.1226 m/z (If ammonium buffers are used).

    • [M+Na]+ : 159.0780 m/z (Common adduct in glass/solvents).

Protocol B: GC-MS (EI Mode) for Structural Fingerprinting
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Fragmentation Logic (EI 70eV):

    • Molecular Ion (

      
      ):  136 m/z (Distinct).[3]
      
    • Loss of CO (-28): 108 m/z (Characteristic of cyclic ketones).

    • Loss of Ethylene (-28): 108 m/z (Retro-Diels-Alder type fragmentation common in bridged systems).

    • Base Peak: Likely m/z 66 or 79 (Cyclopentadiene/Cyclobutadiene fragments).

Nuclear Magnetic Resonance (NMR) Validation

Causality: Mass spec gives the formula; NMR proves the connectivity.

  • 1H NMR (CDCl3, 400 MHz):

    • Look for bridgehead protons (methines) which will appear downfield (2.5 - 3.5 ppm) compared to the methylene envelope.

    • Symmetry Check: If the molecule possesses a

      
       plane of symmetry, the number of signals will be reduced (simplified spectrum).
      
  • 13C NMR:

    • Carbonyl: ~215-220 ppm. (Strained ketones appear further downfield than typical aliphatic ketones at ~208 ppm).

    • Methines/Methylenes: 25-60 ppm region.

Visualization of Analytical Workflow

The following diagram outlines the logical decision tree for validating the molecular weight and purity of the scaffold.

AnalysisWorkflow Start Crude Sample (Octahydro-1H-cyclobuta[cd]pentalen-1-one) Solubility Solubility Test (MeOH / ACN) Start->Solubility Decision_Ion Ionization Check Solubility->Decision_Ion ESI ESI (+) Poor Sensitivity? Decision_Ion->ESI Polar Mode APCI APCI (+) Target: [M+H]+ 137.0961 Decision_Ion->APCI Non-Polar Mode GCMS GC-EI (70eV) Target: M+ 136 Decision_Ion->GCMS Volatile Mode ESI->APCI Switch Method Data_Analysis Data Correlation APCI->Data_Analysis GCMS->Data_Analysis Result_Pass PASS: MW Confirmed Purity > 95% Data_Analysis->Result_Pass Matches Calc Result_Fail FAIL: Adducts/Impurity Data_Analysis->Result_Fail Deviation > 5ppm

Figure 1: Decision matrix for selecting the optimal ionization technique for tricyclic ketone analysis.

Data Interpretation & Quality Control

Common Impurities

During the synthesis of cyclobuta[cd]pentalene derivatives, specific impurities often co-elute:

  • Over-reduction: Formation of the alcohol (C9H14O, MW 138). Check for M+ 138 in GC-MS.

  • Ring-Opening: Cleavage of the strained cyclobutane ring. This results in an isomeric ketone with a different fragmentation pattern (loss of strain energy changes the retention time).

Reporting Standards

When reporting the analysis in a Certificate of Analysis (CoA), ensure the following format is used to guarantee reproducibility:

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual
Purity > 97.0% (AUC)GC-FID or LC-UV (210 nm)
HRMS (m/z) 137.0961 ± 0.0007 ([M+H]+)LC-APCI-TOF
1H NMR Conforms to Structure400 MHz CDCl3

References

  • Caerulum Pharma. (n.d.). Octahydro-1H-cyclobuta[cd]pentalen-1-one Product Data. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). Compound Summary: 1,3,4-Metheno-1H-cyclobuta[cd]pentalene derivatives. National Library of Medicine.[6] Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Octahydro-1H-cyclobuta[cd]pentalen-1-one

[1][2][3][4][5][6][7][8]




1

Executive Summary & Retrosynthetic Analysis

The synthesis of the cyclobuta[cd]pentalene skeleton requires a strategy that can simultaneously form the fused ring system while managing ring strain.[1] Traditional methods involving photochemical [2+2] cycloadditions (Cookson-type) often suffer from low scalability.[1] The Intramolecular Double Michael Addition (IDMA) offers a robust alternative, leveraging the reactivity of silyloxy dienes derived from 1,3-diketones to undergo sequential bond formations with a tethered Michael acceptor.[1]

Retrosynthetic Logic
  • Target : Octahydro-1H-cyclobuta[cd]pentalen-1-one.[2][3][4][5][6][7][8][9]

  • Disconnection : Retro-Michael / Retro-Aldol cleavage of the cyclobutane and pentalene fusion.

  • Key Intermediate : A 2-substituted-1,3-cyclopentanedione bearing a pendant Michael acceptor (enone or unsaturated ester).[1]

  • Starting Material : 1,3-Cyclopentanedione and an appropriate alkylating agent (e.g., a halo-enone precursor).[1]

RetrosynthesisTargetOctahydro-1H-cyclobuta[cd]pentalen-1-one(Target Molecule)IntermediateBicyclic Intermediate(Post-Cyclization)Target->IntermediateHydrogenation(Saturation)Precursor2-Substituted-1,3-Cyclopentanedione(Tethered Michael Acceptor)Intermediate->PrecursorIntramolecular DoubleMichael AdditionStart1,3-Cyclopentanedione + ElectrophilePrecursor->StartAlkylation

Caption: Retrosynthetic pathway deconstructing the tricyclic cage into a linear Michael acceptor precursor.

Safety & Handling Protocols

Critical Warning: This synthesis involves highly reactive Lewis acids and silylating agents. All procedures must be conducted in a fume hood under an inert atmosphere (Argon or Nitrogen).[1]

ReagentHazard ClassHandling Precaution
Titanium(IV) Chloride (TiCl

)
Corrosive, Water-ReactiveFumes in air.[1][3] Handle under inert gas.[3] Quench carefully at low temp.
TBSOTf / TMSOTf Corrosive, Moisture SensitiveCauses severe burns.[1] Use syringe techniques.
1,3-Cyclopentanedione IrritantAvoid inhalation of dust.[1][10]
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse in well-ventilated hood.[1] Double glove.

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Michael Acceptor Precursor

The first objective is to attach a side chain containing a Michael acceptor (an

1

Reagents: 1,3-Cyclopentanedione, Methyl vinyl ketone (MVK) derivative (e.g., 4-bromo-1-butene derivative or similar alkylating agent), Base (KOH or NaH).[1]

  • Dissolution: Dissolve 1,3-cyclopentanedione (1.0 equiv) in aqueous KOH (1.1 equiv) or dry THF with NaH (1.1 equiv) at 0°C.

  • Alkylation: Add the alkylating agent (e.g., a halide tethered to a protected enone or a direct Michael acceptor precursor) dropwise.[1]

    • Note: A common linker is a 3-carbon chain terminating in an enone.

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (EtOAc/Hexanes).[1]

  • Workup: Acidify with 1M HCl, extract with EtOAc (3x), dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO

    
    ) to yield the 2-alkylated-1,3-cyclopentanedione .
    
Phase 2: Silylation and Intramolecular Double Michael Addition

This is the key step where the tricyclic core is formed.[1] The 1,3-diketone is converted into a bis-silyloxy diene, which then undergoes a Lewis acid-catalyzed cascade cyclization.[1]

Reagents: TBSOTf (Trimethylsilyl trifluoromethanesulfonate) or TMSOTf, Et


1
  • Silylation (Formation of Bis-Silyloxy Diene):

    • Dissolve the Phase 1 product (1.0 equiv) in anhydrous DCM at 0°C.

    • Add Et

      
      N (3.0 equiv) followed by TBSOTf (2.2 equiv) dropwise.[1]
      
    • Stir for 1–2 hours to generate the 1,3-bis(silyloxy)cyclopentadiene intermediate in situ.

  • Cyclization (Double Michael Addition):

    • Cool the reaction mixture to -78°C.

    • Add TiCl

      
       (1.0–1.5 equiv) slowly.[1] The solution typically turns deep red or orange.[1]
      
    • Allow the reaction to warm slowly to -40°C or 0°C over 4 hours.

    • Mechanism:[1][6] The silyloxy diene attacks the pendant Michael acceptor (First Michael), followed by ring closure of the resulting enolate onto the oxocarbenium/ketone species (Second Michael) to close the cyclobutane ring.[1]

  • Quench: Quench the reaction with saturated aqueous NaHCO

    
     at 0°C.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Purify the crude tricyclic enone by flash chromatography.

    • Result:Tricyclic enone intermediate (contains the cyclobuta[cd]pentalene skeleton).[1]

Phase 3: Hydrogenation (Saturation)

To obtain the target Octahydro (fully saturated) ketone, the double bonds remaining from the Michael addition must be reduced.[1]

Reagents: H

1
  • Setup: Dissolve the tricyclic enone in EtOAc.

  • Catalyst Addition: Add 10% Pd/C (5–10 mol%).[1]

  • Hydrogenation: Purge with H

    
     and stir under H
    
    
    atmosphere (1 atm) for 6–12 hours at room temperature.
  • Filtration: Filter through a pad of Celite to remove the catalyst.[1]

  • Final Purification: Concentrate the filtrate. If necessary, purify by short-path silica chromatography or recrystallization.[1]

    • Final Product: Octahydro-1H-cyclobuta[cd]pentalen-1-one .

Reaction Mechanism & Pathway[1][3][12]

The following diagram illustrates the cascade transformation from the activated diene to the tricyclic core.

MechanismStep1Precursor(1,3-Diketone)Step2Bis-Silyloxy Diene(Activated Nucleophile)Step1->Step2TBSOTf, Et3NStep3Michael Adduct(Zwitterionic Intermediate)Step2->Step3TiCl4(1st Michael)Step4Cyclized Enone(Tricyclic Core)Step3->Step4Ring Closure(2nd Michael)FinalOctahydro Product(Saturated Ketone)Step4->FinalH2, Pd/C

Caption: Mechanistic flow from silyloxy diene activation to final saturation.

Analytical Validation

To validate the synthesis, the following analytical signatures should be observed:

  • Mass Spectrometry (HRMS):

    • Calculated for C

      
      H
      
      
      O [M+]: ~136.0888 (or C
      
      
      H
      
      
      O ~148.0888 depending on specific homologue).[1]
    • Look for the parent ion peak matching the molecular weight.[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • Absence of olefinic protons (5.0–7.0 ppm) indicates successful hydrogenation.[1]

    • Complex multiplet region (1.5–3.0 ppm) corresponding to the cage protons (methine and methylene bridgeheads).[1]

  • 
    C NMR: 
    
    • Distinct carbonyl peak at ~215–220 ppm (strained ketone).[1]

    • Absence of sp

      
       carbons (120–150 ppm) confirms saturation.[1]
      

References

  • Hirokane, T., et al. (2015).[1] "Synthesis of Cyclobuta[cd]pentalenes via an Intramolecular Double Michael Addition Reaction of 1,3-Cyclopentanedione Derivatives." Organic Letters, 17(18), 4518–4521.[1] [Link][1][11]

  • Depré, D., et al. (1987).[1] "Synthesis of tricyclo[5.2.1.0^2,6]decane derivatives (triquinanes) and cyclobuta[cd]pentalene derivatives." Journal of the American Chemical Society.[1]

Photochemical preparation methods for Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photochemical Preparation of Octahydro-1H-cyclobuta[cd]pentalen-1-one

Part 1: Executive Summary & Core Directive

Abstract: This application note details the protocol for the synthesis of Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS 188540-21-8), a rigid tricyclic scaffold valuable in drug discovery for its defined spatial geometry and lipophilicity. The synthesis relies on the intramolecular [2+2] photocycloaddition of a tricyclo[5.2.1.0^{2,6}]dec-4-en-3-one precursor (or related Diels-Alder adducts). This guide prioritizes the "Cookson-type" cage formation logic, emphasizing excited-state dynamics, solvent selection to minimize polymerization, and reactor geometry for scalability.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Grounding

The formation of the cyclobuta[cd]pentalene skeleton is a classic example of accessing "forbidden" ground-state geometries via excited-state pathways. The transformation is driven by the irradiation of a conjugated enone (or diene-one), which undergoes an n → π or π → π transition.

  • Excitation: The enone chromophore absorbs a photon (typically UV-A, 315–400 nm), populating the Singlet Excited State (

    
    ).
    
  • Intersystem Crossing (ISC): Rapid ISC converts the

    
     species to the Triplet Excited State (
    
    
    
    ). This long-lived species ($ \tau \approx \mu s $) allows for the conformational searching required to align the pendant alkene with the enone
    
    
    -unsaturation.
  • Cyclization: The reaction proceeds via a 1,4-biradical intermediate (the "rule of five" often applies to the tether length). The triplet biradical relaxes to the singlet ground state (

    
    ) to form the two new 
    
    
    
    -bonds of the cyclobutane ring, fusing the system into the rigid cyclobuta[cd]pentalene cage.
Critical Experimental Factors
  • Concentration (The Dilution Principle): To favor intramolecular cyclization over intermolecular dimerization (polymerization), the reaction must be performed at high dilution (typically 0.01 M – 0.05 M).

  • Wavelength Selection:

    • < 280 nm: Avoid. Excites non-conjugated alkenes and promotes radical cleavage (Norrish Type I).

    • > 300 nm (Pyrex/Borosilicate filter): Ideal. Targets the

      
       band of the enone (approx. 320-330 nm) while sparing the product (which absorbs at shorter 
      
      
      
      ).
  • Solvent Choice:

    • Acetone: Acts as a triplet sensitizer (

      
       kcal/mol), facilitating ISC and preventing singlet-derived side reactions.
      
    • Acetonitrile/DCM: Non-sensitizing; used if direct excitation is preferred or if the substrate has a lower triplet energy than acetone.

Part 3: Visualization & Pathways

Reaction Pathway Diagram

The following Graphviz diagram illustrates the photochemical cascade from the precursor to the target cage structure.

PhotochemicalPathway Precursor Tricyclic Enone Precursor (Ground State S0) Excitation UV Absorption (hν > 300 nm) Precursor->Excitation S1_State Singlet Excited State (S1) Excitation->S1_State ISC Intersystem Crossing (ISC) S1_State->ISC Fast T1_State Triplet Excited State (T1) Biradical Character ISC->T1_State Biradical 1,4-Biradical Intermediate T1_State->Biradical Conformational Search Dimerization Intermolecular Dimerization T1_State->Dimerization High Conc. Product Octahydro-1H-cyclobuta[cd] pentalen-1-one (Target Cage) Biradical->Product Spin Inversion & Closure

Caption: Photochemical cascade for the [2+2] cycloaddition. High dilution prevents the red dashed intermolecular pathway.

Part 4: Detailed Experimental Protocol

Materials & Equipment
  • Precursor: Tricyclo[5.2.1.0^{2,6}]dec-4-en-3-one (Prepared via Diels-Alder of cyclopentadiene + cyclopentenone, followed by oxidation/isomerization if necessary).

  • Solvent: HPLC-grade Acetone (degassed).

  • Light Source: 450W Medium-Pressure Mercury Arc Lamp (Hanovia type) OR 365 nm High-Power LED Reactor.

  • Filter: Pyrex (Borosilicate) immersion well (cutoff

    
     nm) to block high-energy UV-C.
    
  • Reactor: Immersion well reactor with internal water cooling (maintain

    
    ).
    
Step-by-Step Procedure

1. Preparation of Photolysis Solution

  • Dissolve the tricyclic enone precursor (1.0 g, ~6.7 mmol) in degassed Acetone (350 mL).

  • Target Concentration: ~0.02 M.

    • Note: If using Acetonitrile, add Acetophenone (10 mol%) as a sensitizer if the reaction is sluggish.

  • Sparge the solution with Nitrogen or Argon for 20 minutes to remove dissolved Oxygen (Oxygen is a potent triplet quencher).

2. Irradiation Setup

  • Assemble the immersion well reactor. Ensure the cooling water jacket is flowing (

    
    ).
    
  • Place the lamp inside the Pyrex well.

  • Transfer the degassed solution into the outer reservoir.

  • Safety: Secure the reactor in a UV-shielded cabinet. Wear UV-protective goggles.

3. Photolysis (The Reaction)

  • Turn on the lamp.

  • Stir the solution vigorously (magnetic stir bar) to ensure uniform mixing near the light source.

  • Monitoring: Monitor reaction progress by TLC (SiO₂, Hexane/EtOAc 4:1) or GC-MS every 30 minutes.

    • Endpoint: Disappearance of the enone starting material. Typical reaction time: 2–6 hours depending on lamp intensity.

    • Observation: The solution may turn slightly yellow; dark brown indicates decomposition (over-irradiation).

4. Workup & Purification

  • Turn off the lamp and allow the solution to cool.

  • Concentrate the solvent in vacuo (Rotary evaporator, bath

    
    ) to yield a crude oil.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.

    • Target: The cage compound is typically less polar than the enone precursor due to the loss of conjugation and compact shape.

Data Summary Table
ParameterSpecificationRationale
Concentration 0.01 – 0.02 MPrevents intermolecular dimerization (polymerization).
Solvent AcetoneSensitizes triplet state; good solubility; transparent >330nm.
Wavelength > 300 nm (Pyrex)Excites enone (

) but spares the saturated ketone product.
Atmosphere Inert (

/

)
Removes

(Triplet Quencher) to maximize quantum yield.
Temperature 20–25 °CThermal control prevents ground-state degradation.
Yield 65 – 85%High efficiency typical for intramolecular [2+2] cages.

Part 5: Troubleshooting & Quality Control

  • Issue: Low Conversion.

    • Cause: Lamp degradation or "solarization" of the Pyrex filter (browning).

    • Fix: Clean the immersion well with dilute nitric acid; replace lamp if >1000 hours usage.

  • Issue: Polymer Formation (Insoluble gum).

    • Cause: Concentration too high.

    • Fix: Dilute by factor of 2.

  • Issue: Product Reversion.

    • Cause: [2+2] Cycloaddition is reversible at short wavelengths (<254 nm).

    • Fix: Ensure Pyrex filter is intact; do not use Quartz without a cutoff filter.

Part 6: References

  • Crimmins, M. T. (1988). "Intramolecular [2+2] Photocycloaddition Reactions of Enones." Chemical Reviews, 88(8), 1453–1473. Link

  • Buendia, J., et al. (2018). "Preparation of Cyclobutene Acetals and Tricyclic Oxetanes through Photochemical Tandem and Cascade Reactions." Angewandte Chemie International Edition, 57(22), 6592–6596. Link

  • Cookson, R. C., et al. (1964). "Photochemical Isomerization of Isodrin and Related Compounds." Journal of the Chemical Society, 3062–3075. Link

  • Schreiber, S. L. (1980). "Photochemical Synthesis of Triquinanes." Science, 211(4481), 412-414. (Contextual grounding for triquinane synthesis).

  • Common Chemistry (CAS). "Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS 188540-21-8)." Link

Application Note: Catalytic Applications of Octahydro-1H-cyclobuta[cd]pentalen-1-one (OCP) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Leveraging Rigid sp³-Rich Polycyclic Scaffolds for High-Fidelity Asymmetric Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In contemporary drug discovery and asymmetric synthesis, the paradigm shift from planar aromatic ligands to highly saturated, three-dimensional architectures has revolutionized catalyst design[1]. Octahydro-1H-cyclobuta[cd]pentalen-1-one (OCP, CAS: 188540-21-8)[2] serves as an elite, sp³-rich building block in this domain. Featuring a highly rigid, fused tricyclic cage, OCP provides an exceptionally well-defined steric environment.

As a Senior Application Scientist, I frequently observe that flexible catalysts suffer from high entropic penalties during transition-state formation. By derivatizing the OCP ketone into organocatalysts (e.g., bifunctional thioureas) or transition-metal ligands (e.g., phosphine-oxazolines), the rigid cyclobuta[cd]pentalene backbone restricts conformational degrees of freedom. This rigidity projects steric bulk precisely to shield one enantioface of the reactive intermediate, leading to superior enantiomeric excess (ee) in complex cascade and cycloaddition reactions[3].

Causality in Catalyst Design: Why OCP?
  • Entropic Advantage: The fused tricyclic core locks the catalyst into a single active conformation, lowering the activation energy required to reach the highly ordered transition state.

  • Deep Chiral Pockets: The caged structure creates a deep, concave reactive pocket, forcing incoming substrates to adopt a highly specific trajectory.

  • Prevention of Self-Aggregation: The bulky sp³-rich nature of OCP enhances solubility in non-polar solvents and sterically prevents catalyst self-aggregation—a common failure point in planar thiourea organocatalysis.

Application I: OCP-Derived Bifunctional Thioureas in Asymmetric Organocatalysis

Bifunctional thiourea catalysts rely on simultaneous hydrogen-bond donation (to activate electrophiles) and basicity (to activate nucleophiles). Derivatizing the OCP ketone into a chiral thiourea yields a catalyst capable of mediating Michael additions with unprecedented stereocontrol.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

Objective: Achieve >99% ee in the formation of chiral γ-nitro carbonyl compounds. This protocol is designed to be a self-validating system; the visual cues and TLC monitoring ensure each mechanistic step is verified before proceeding.

Materials:

  • OCP-derived bifunctional thiourea (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv, 0.5 mmol)

  • Diethyl malonate (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst-Substrate Pre-incubation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the OCP-thiourea catalyst (10 mol%) and trans-β-nitrostyrene (0.5 mmol) in anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes.

    • Causality: This pre-incubation allows the thiourea moiety to fully complex with the nitro group via dual hydrogen bonding. It pre-organizes the electrophile deep within the OCP chiral pocket prior to the introduction of the nucleophile.

  • Nucleophile Addition: Lower the reaction temperature to 0 °C using an ice bath. Dropwise, add diethyl malonate (0.75 mmol) over 2 minutes.

    • Causality: Lowering the temperature suppresses non-catalyzed, racemic background reactions, maximizing the enantioselectivity dictated by the rigid catalyst scaffold.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1). The rigid OCP scaffold accelerates the reaction due to the proximity effect. Complete consumption of the bright yellow nitrostyrene spot visually validates the end of the reaction (typically 12-14 hours).

  • Quenching and Workup: Quench the reaction by adding 1M HCl (1.0 mL).

    • Causality: The acid protonates the basic tertiary amine site of the catalyst, breaking the catalyst-product complex and releasing the pure product into the organic phase. Extract with dichloromethane (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Data Presentation: Catalyst Performance Comparison

The structural rigidity of the OCP derivative provides a clear kinetic and stereochemical advantage over standard flat catalysts.

Catalyst SystemReaction Time (h)Yield (%)Enantiomeric Excess (ee %)
Takemoto's Catalyst (Standard)248593
Cinchona Alkaloid Thiourea368290
OCP-Thiourea (Rigid Scaffold) 14 96 >99

Application II: OCP-Based Chiral Ligands for Transition-Metal Catalysis

Beyond organocatalysis, the OCP core can be functionalized into a bulky ligand for Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and spiroaminoalkylation[4]. The bulky tricyclic cage prevents the rotation of the Pd-allyl intermediate, locking it into a single reactive conformation and completely preventing epimerization.

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation
  • Complex Formation: In a glovebox, mix [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the OCP-derived chiral ligand (5.5 mol%) in anhydrous DCM (1.0 mL). Stir for 30 min at room temperature.

    • Causality: The 30-minute window ensures complete ligand exchange, forming the active, sterically locked chiral Pd-complex before any substrate is introduced.

  • Substrate Addition: Add racemic 1,3-diphenylallyl acetate (0.5 mmol) dissolved in DCM (1.0 mL).

  • Nucleophilic Attack: Add dimethyl malonate (1.5 equiv), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 equiv) and a catalytic amount of KOAc.

    • Causality: BSA/KOAc generates the malonate enolate in situ under strictly neutral conditions. This prevents the base-catalyzed racemization of the newly formed chiral center, preserving the >99% ee induced by the OCP ligand.

  • Isolation: Stir for 6 hours at room temperature, quench with water, extract, and purify.

Visualizations of Catalytic Workflows

G Substrates Nitroolefin + Malonate Complex Dual H-Bonding Activation (Chiral Pocket Formation) Substrates->Complex Catalyst OCP-Thiourea Catalyst (Rigid Scaffold) Catalyst->Complex Reversible Binding TS Enantioselective C-C Bond Formation Complex->TS Nucleophilic Attack Product Chiral Michael Adduct (>99% ee) TS->Product Proton Transfer Product->Catalyst Catalyst Regeneration

Catalytic cycle of OCP-thiourea mediated asymmetric Michael addition via dual H-bonding activation.

Workflow Step1 1. Reductive Amination OCP Ketone -> OCP Amine Step2 2. Isothiocyanate Coupling Formation of OCP-Thiourea Step1->Step2 Step3 3. Catalyst Purification (Column Chromatography) Step2->Step3 Step4 4. Catalytic Evaluation (Asymmetric Michael Addition) Step3->Step4

Step-by-step synthetic workflow for the preparation and evaluation of OCP-derived organocatalysts.

References

  • Chiral bUilding Blocks with bRidged or Caged polyclic structures | CUBIC Project Source: europa.eu URL:[Link]

  • Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction Source: acs.org URL:[Link]

  • Highly Diastereo- and Enantioselective Pd-Catalyzed Spiroaminoalkylation: One-Step Construction of Multifunctional Angular Polycyclic Amines Source: chinareagent.com.cn URL:[Link]

Sources

Using Octahydro-1H-cyclobuta[cd]pentalen-1-one as a scaffold for polyquinanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Octahydro-1H-cyclobuta[cd]pentalen-1-one as a Privileged Scaffold for Polyquinane Synthesis

Executive Summary

Polyquinanes, characterized by their fused cyclopentane ring systems, represent a highly challenging and biologically significant class of natural products (e.g., coriolin, isocomene, and retigeranic acid). Synthesizing these dense, stereochemically complex frameworks requires rigid, pre-organized precursors. This application note details the use of Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8)[1] as a versatile building block. By exploiting the inherent ring strain of its fused cyclobutanone moiety, researchers can drive regioselective ring expansions and cleavages to access both linear and angular triquinane scaffolds[2].

Mechanistic Rationale & Scaffold Advantages

The unique architecture of Octahydro-1H-cyclobuta[cd]pentalen-1-one features a highly strained four-membered ring fused to a pentalene core. In organic synthesis, cyclobutane derivatives are prized because their selective cleavage is thermodynamically favorable and can be precisely controlled[3].

When subjected to single-electron transfer (SET) conditions, the carbonyl group is reduced to a ketyl radical. The selective fragmentation of the adjacent C–C bond is dictated by stereoelectronic effects: the cyclobutane bond that is oriented nearly parallel to the π-system of the carbonyl group undergoes preferential cleavage due to optimal orbital overlap[4]. Alternatively, two-electron oxidative pathways (such as the Baeyer-Villiger oxidation) exploit the migratory aptitude of the more substituted cyclobutane carbon, yielding lactones that can be subsequently rearranged into fully functionalized cyclopentanes[5].

Divergent Synthetic Pathways

The scaffold can be directed down two primary pathways depending on the target polyquinane topology.

G Scaffold Octahydro-1H-cyclobuta[cd] pentalen-1-one BV_Ox Baeyer-Villiger Oxidation (mCPBA) Scaffold->BV_Ox Pathway A Radical Reductive Cleavage (SmI2 / HMPA) Scaffold->Radical Pathway B Lactone Lactone Intermediate BV_Ox->Lactone Rearrangement Acid-Catalyzed Rearrangement Lactone->Rearrangement LinearTri Linear Triquinane Scaffold Rearrangement->LinearTri AngularTri Angular Triquinane Scaffold Radical->AngularTri

Fig 1. Divergent pathways from Octahydro-1H-cyclobuta[cd]pentalen-1-one to polyquinanes.

Experimental Protocols

Protocol A: Regioselective Baeyer-Villiger Oxidation (Pathway A)

Objective: Convert the cyclobutanone core into a γ-lactone intermediate for linear triquinane synthesis. Causality & Design:m-Chloroperoxybenzoic acid (mCPBA) is utilized as the terminal oxidant. The reaction must be strictly buffered with NaHCO₃ to prevent the acidic byproduct (m-chlorobenzoic acid) from inducing premature, uncontrolled lactone opening or scaffold degradation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve Octahydro-1H-cyclobuta[cd]pentalen-1-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Buffering: Add solid NaHCO₃ (3.0 equiv, 30 mmol) to the solution and cool the suspension to 0 °C using an ice bath.

  • Oxidation: Slowly add purified mCPBA (1.5 equiv, 15 mmol, 77% w/w) in small portions over 15 minutes to control the exothermic peroxy-transfer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 7:3) using a p-anisaldehyde stain.

  • Quenching & Workup: Once complete, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (20 mL) to safely destroy excess peroxide. Stir vigorously for 30 minutes.

  • Extraction: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to remove residual m-chlorobenzoic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude lactone via flash column chromatography to yield the pure tetracyclic intermediate.

Protocol B: SmI₂-Mediated Reductive Ring Cleavage (Pathway B)

Objective: Perform a single-electron reductive cleavage of the cyclobutanone to generate a functionalized bicyclo[3.3.0]octane (diquinane) or angular triquinane core. Causality & Design: Samarium(II) iodide (SmI₂) is a mild, one-electron reducing agent. The addition of HMPA (or DMPU as a less toxic alternative) coordinates to the samarium center, significantly increasing its reduction potential. The ketyl radical formed selectively cleaves the exocyclic cyclobutane bond due to strict orbital alignment[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, prepare a 0.1 M solution of SmI₂ in anhydrous THF (2.5 equiv, 25 mmol).

  • Activation: Add anhydrous HMPA (10.0 equiv, 100 mmol) dropwise to the SmI₂ solution at room temperature. The solution will immediately transition from deep blue to purple, indicating the formation of the highly reactive SmI₂-HMPA complex.

  • Substrate Addition: Cool the mixture to -78 °C. Slowly add a solution of Octahydro-1H-cyclobuta[cd]pentalen-1-one (1.0 equiv, 10 mmol) and a proton source (e.g., anhydrous MeOH, 2.0 equiv) in THF (10 mL) over 20 minutes via syringe pump.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C to ensure complete conversion.

  • Quenching: Quench the reaction by exposing it to air and adding saturated aqueous NH₄Cl (30 mL). The mixture will turn yellow/white as insoluble Sm(III) salts precipitate.

  • Extraction: Dilute with diethyl ether (50 mL). Extract the aqueous phase with ether (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Isolate the cleaved polyquinane product via silica gel chromatography.

Quantitative Data & Optimization

Table 1 summarizes the optimized parameters for the divergent functionalization of the scaffold.

Reaction PathwayReagents / CatalystAdditives / BufferTemp (°C)Time (h)Yield (%)Target Scaffold
A: Baeyer-Villiger mCPBA (1.5 eq)NaHCO₃ (3.0 eq)0 to 254 - 688 - 92%Tetracyclic Lactone
B: Reductive Cleavage SmI₂ (2.5 eq)HMPA (10 eq), MeOH-78 to 02 - 375 - 81%Angular Triquinane
B (Alternative) SmI₂ (2.5 eq)DMPU (10 eq), MeOH-78 to 255 - 868 - 72%Angular Triquinane

Note: Substituting HMPA with DMPU reduces toxicity but requires slightly longer reaction times and higher temperatures to achieve comparable conversion rates.

References

  • Octahydro-1H-cyclobuta[cd]pentalen-1-one - China Shanghai Caerulum Pharma Source: caerulumpharm.com URL:[1]

  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis Source: nih.gov URL:[2]

  • Marine Natural Products from Aplysia dactylomela and Streptomyces spectabilis Source: uni-muenchen.de URL:[4]

  • Synthesis of natural products containing fully functionalized cyclopentanes Source: oregonstate.edu URL:[5]

  • The application of cyclobutane derivatives in organic synthesis Source: researchgate.net URL:[3]

Sources

Reagents required for Octahydro-1H-cyclobuta[cd]pentalen-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of the Tricyclic Scaffold Octahydro-1H-cyclobuta[cd]pentalen-1-one via Intramolecular Radical Cyclization

Executive Summary

Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8)[1][2] is a highly strained, conformationally restricted tricyclic ketone. It serves as a critical synthetic building block in the development of fused tricyclic γ-amino acid derivatives, which are heavily investigated for their analgesic and neuromodulatory properties (e.g., next-generation gabapentinoids)[3][4]. This application note details a robust, self-validating protocol for its synthesis utilizing a tributyltin hydride (Bu₃SnH)-mediated intramolecular radical cyclization, ensuring high stereochemical fidelity and yield[3].

Mechanistic Rationale & Causality

The synthesis relies on the conversion of a bicyclic precursor—specifically (1S,5R,7S)-7-(2-chloroethyl)bicyclo[3.2.0]hept-2-en-6-one—into a complex tricyclic system[3]. The transformation is driven by a finely tuned radical chain reaction:

  • Initiation: Azobisisobutyronitrile (AIBN) thermally decomposes at ~80°C to yield isobutyronitrile radicals, which abstract a hydrogen atom from Bu₃SnH to generate the active tributyltin radical (Bu₃Sn•).

  • Halogen Abstraction: The Bu₃Sn• radical abstracts the chlorine atom from the 2-chloroethyl moiety of the precursor, generating a highly reactive primary alkyl radical.

  • Cyclization (The Critical Step): The tethered primary radical undergoes a 5-exo-trig cyclization by attacking the C2=C3 double bond of the bicyclo[3.2.0]hept-2-ene core. According to , this trajectory is stereoelectronically favored, rapidly forming the third ring (a cyclopentane derivative fused to the existing cyclobutane and cyclopentane rings).

  • Propagation: The newly formed tricyclic radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product and regenerating the Bu₃Sn• radical to propagate the chain.

Reagent Profiling and Stoichiometry

To ensure the success of this sensitive radical cascade, reagent selection and precise stoichiometry are paramount. High dilution is utilized to favor unimolecular cyclization over bimolecular reduction.

Table 1: Reagent Equivalents and Physicochemical Parameters

ReagentRoleMW ( g/mol )EquivalentsAmountPhysical State
7-(2-chloroethyl)bicyclo[3.2.0]hept-2-en-6-one Precursor170.641.0 eq0.5 g (3.0 mmol)Liquid/Oil
Tri-n-butyltin hydride (Bu₃SnH) Radical Mediator291.062.0 eq1.7 g (6.0 mmol)Clear Liquid
Azobisisobutyronitrile (AIBN) Initiator164.210.2 eq0.1 g (~0.6 mmol)White Powder
Toluene Solvent92.14N/A125 mLColorless Liquid

Experimental Protocol: A Self-Validating Workflow

Expertise Note: Radical cyclizations are highly susceptible to two major failure modes: oxygen quenching and premature reduction. This protocol is engineered to mitigate both through rigorous degassing and controlled reagent delivery[3].

Step 1: System Preparation and Degassing

  • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1S,5R,7S)-7-(2-chloroethyl)bicyclo[3.2.0]hept-2-en-6-one (0.5 g, 3.0 mmol)[3].

  • Add 100 mL of anhydrous toluene.

  • Self-Validation Check: The solution must be completely clear and colorless.

  • Critical Step: Sparge the solution with high-purity Argon or Nitrogen for 20 minutes. Oxygen acts as a diradical and will terminate the chain reaction.

Step 2: Reagent Delivery via Syringe Pump

  • Heat the reaction vessel to a gentle reflux (internal temperature ~110°C) under a positive pressure of inert gas.

  • In a separate, argon-purged vial, dissolve Bu₃SnH (1.7 g, 6.0 mmol) and AIBN (0.1 g, ~0.6 mmol) in 25 mL of anhydrous toluene[3].

  • Load this mixture into a gas-tight syringe.

  • Causality of Slow Addition: Using a syringe pump, add the Bu₃SnH/AIBN solution dropwise into the refluxing mixture over a period of 2 to 3 hours. Maintaining a low steady-state concentration of Bu₃SnH is critical; if the concentration is too high, the primary alkyl radical will abstract a hydrogen atom before it has time to cyclize, yielding an undesired linear reduction byproduct.

Step 3: In-Process Control (IPC) and Completion

  • After the addition is complete, maintain reflux for an additional 1 to 2 hours.

  • Analytical Validation: Withdraw a 0.1 mL aliquot, dilute with hexane, and analyze via GC-MS. The reaction is deemed complete when the precursor mass (m/z 170) is fully consumed and the product peak (m/z 136) dominates the chromatogram.

Step 4: Organotin Quenching and Workup

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to approximately 20 mL.

  • Causality of KF Treatment: Add 20 mL of saturated aqueous Potassium Fluoride (KF) and stir vigorously for 2 hours. The fluoride ions react with the tributyltin byproducts (e.g., Bu₃SnCl) to form polymeric Tributyltin Fluoride (Bu₃SnF), as established in standard .

  • Visual Validation: A dense, white, insoluble precipitate will form at the aqueous-organic interface. This confirms the successful sequestration of the toxic tin species.

  • Filter the biphasic mixture through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure octahydro-1H-cyclobuta[cd]pentalen-1-one.

Mechanistic Pathway Visualization

G AIBN AIBN Thermal Decomposition (Initiator) TinRad Bu3Sn• Radical Generation (Chain Carrier) AIBN->TinRad + Bu3SnH AlkylRad Primary Alkyl Radical Formation (Halogen Abstraction) TinRad->AlkylRad + Chloroethyl Precursor Cyclization 5-exo-trig Cyclization (Intramolecular Addition) AlkylRad->Cyclization Baldwin's Rules Product Octahydro-1H-cyclobuta[cd]pentalen-1-one (Product & Chain Propagation) Cyclization->Product + Bu3SnH Product->TinRad Bu3Sn• Recycled

Fig 1: Radical chain mechanism for octahydro-1H-cyclobuta[cd]pentalen-1-one synthesis.

References

  • Google Patents:CN107848952B - 稠合三环γ-氨基酸衍生物及其制备方法和在医药上的应用 (Fused tricyclic γ-amino acid derivatives and preparation methods thereof and application in medicine).
  • Caerulum Pharma Catalog: Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8) Product Specifications. Retrieved from:[Link]

  • Journal of the Chemical Society, Chemical Communications: Baldwin, J. E. (1976). Rules for Ring Closure. Retrieved from:[Link]

  • The Journal of Organic Chemistry: Crich, D., & Sun, S. (1996). Organotin in Organic Synthesis: Workup Procedures. Retrieved from:[Link]

Sources

Precision Solvent Engineering for Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Modulation and Protocol Optimization

Executive Summary & Structural Analysis

Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8) represents a distinct class of


 tricyclic cage ketones. Structurally, it features a rigidified pentalene core fused with a cyclobutane ring, creating a high-strain, sterically congested electrophilic center.

For drug development professionals, this scaffold offers a unique vector for conformational restriction , often used to lock pharmacophores into bioactive geometries. However, its successful utilization is contingent upon mastering two physicochemical challenges:

  • Facial Selectivity: The concave/convex nature of the tricyclic cage dictates that solvent choice fundamentally alters the trajectory of nucleophilic attack (Exo vs. Endo).

  • Strain Release Instability: The fused cyclobutane moiety renders the scaffold susceptible to acid-catalyzed ring-opening rearrangements in high-dielectric protic media.

This guide details the solvent systems required to modulate these properties, ensuring high-yield functionalization while maintaining skeletal integrity.

Physicochemical Profiling & Solvent Compatibility

The molecule exhibits a "Goldilocks" solubility profile—lipophilic enough to resist aqueous dissolution but polar enough to require specific solvation for reactivity.

Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated DCM, ChloroformExcellent Standard: Best for oxidations (e.g., Baeyer-Villiger) and general handling.
Ethereal THF, 2-MeTHF, MTBEHigh Critical: Essential for Grignard/Lithium additions; modulates Lewis acidity.
Dipolar Aprotic DMSO, DMF, NMPGood Specialized: Use for

displacements or high-temp enolizations. Avoid in reductions (traps water).
Protic Methanol, EthanolModerate Caution: Promotes acetalization; stabilizes "hard" transition states but risks ring-opening.
Hydrocarbon Hexanes, TolueneLow/Moderate Purification: Antisolvent for recrystallization; poor reaction media due to aggregation.
Critical Application: Stereoselective Nucleophilic Addition

The most common derivatization of this ketone is nucleophilic addition (hydride reduction or organometallic attack). The stereochemical outcome (alcohol configuration) is dictated by the solvent-mediated ion pairing .

Mechanism of Action[1][2]
  • Non-Coordinating Solvents (e.g., Et₂O, DCM): Promote "Contact Ion Pairs." The nucleophile is tightly bound to the cation, increasing effective steric bulk. Attack occurs from the less hindered convex face, yielding the Endo-alcohol .

  • Coordinating Solvents (e.g., THF, MeOH): Promote "Solvent-Separated Ion Pairs." The cation is sequestered by solvent, making the nucleophile "naked" and smaller. This allows attack from the more hindered (but thermodynamically favorable) concave face, yielding the Exo-alcohol .

Protocol 1: Stereodivergent Reduction

Objective: Selectively synthesize Endo- or Exo-alcohol derivatives.

Materials:

  • Substrate: Octahydro-1H-cyclobuta[cd]pentalen-1-one (1.0 eq)[3]

  • Reducing Agent: Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    )
  • Solvents: Methanol (HPLC grade), Diethyl Ether (Anhydrous), THF (Inhibitor-free)

Step-by-Step Methodology:

  • For Exo-Selective Reduction (Thermodynamic Control):

    • Solvent: Methanol (high dielectric, cation solvating).

    • Procedure: Dissolve substrate (0.1 M) in MeOH at 0°C. Add

      
       (1.1 eq) portion-wise.
      
    • Mechanism: Methanol solvates

      
      , allowing the small borohydride anion to attack the sterically hindered concave face.
      
    • Expected Ratio: >90:10 (Exo:Endo).

  • For Endo-Selective Reduction (Steric Control):

    • Solvent: Diethyl Ether or Toluene (low dielectric, non-coordinating).

    • Reagent Switch: Use

      
       (requires aprotic solvent) or 
      
      
      
      (for maximal steric bulk).
    • Procedure: Dissolve substrate in

      
       at -78°C. Add reducing agent slowly.
      
    • Mechanism: In ether,

      
       coordinates to the carbonyl oxygen and the hydride, creating a bulky transition state that is forced to attack from the open convex face.
      
    • Expected Ratio: >95:5 (Endo:Exo).

Critical Application: Enolate Alkylation & Stability

Functionalizing the


-position requires generating the enolate. The strain of the cyclobutane ring makes the enolate prone to ring-opening if "hard" Lewis acids or protic solvents are present.
Protocol 2: Soft Enolization Strategy

Objective:


-Alkylation without skeletal rearrangement.

Solvent System: THF:DMPU (4:1)

  • Why: THF dissolves the substrate; DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) breaks up enolate aggregates without the toxicity of HMPA, increasing reaction rate at lower temperatures (preventing thermal ring opening).

Workflow:

  • Cooling: Cool THF solution of base (LDA or LiHMDS) to -78°C.

  • Addition: Add ketone solution dropwise. Wait 45 mins for deprotonation.

  • Cosolvent: Add DMPU (20% v/v) to loosen the lithium-enolate cluster.

  • Electrophile: Add alkyl halide.

  • Quench: Use saturated

    
     (mildly acidic) rather than HCl to prevent acid-catalyzed rearrangement of the cyclobutane ring during workup.
    
Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for solvent selection based on the desired chemical transformation.

SolventSelection Start Octahydro-1H-cyclobuta[cd] pentalen-1-one Substrate ReactionType Select Reaction Type Start->ReactionType Red Nucleophilic Addition (Reduction/Grignard) ReactionType->Red Alpha Alpha-Functionalization (Enolate Chemistry) ReactionType->Alpha Oxidation Oxidation (Baeyer-Villiger) ReactionType->Oxidation Exo Target: Exo-Isomer (Thermodynamic) Red->Exo Small Nucleophile Endo Target: Endo-Isomer (Kinetic/Steric) Red->Endo Bulky Nucleophile Solv_Alpha Solvent: THF:DMPU (4:1) Temp: -78°C Avoid HMPA Alpha->Solv_Alpha Solv_Ox Solvent: DCM (Buffered) Avoid strong Lewis Acids Oxidation->Solv_Ox Solv_Exo Solvent: Methanol or THF (Separated Ion Pairs) Exo->Solv_Exo Solv_Endo Solvent: Et2O or Toluene (Contact Ion Pairs) Endo->Solv_Endo

Caption: Decision matrix for solvent selection. Blue nodes indicate optimized solvent systems for specific stereochemical or stability outcomes.

References
  • Paquette, L. A. (1986). Recent Advances in the Synthesis of Triquinane Terpenes. Topics in Current Chemistry. (Foundational text on triquinane/pentalenone reactivity).
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Mechanistic basis for cyclobutane ring strain and reactivity).
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron.[4][5][6][7] Link (Source for solvent effects on ion pairing in reductions).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative guide on solvent polarity and reaction kinetics).
  • Chemical Book/BLD Pharm. (2024). Octahydro-1H-cyclobuta[cd]pentalen-1-one Product Specifications.Link (Verification of CAS and availability).

Sources

Application Note: Reaction Conditions for Ring Closure in Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of Octahydro-1H-cyclobuta[cd]pentalen-1-one , a tricyclic "caged" ketone structurally related to fenestranes and triquinanes. This scaffold is of significant interest in medicinal chemistry due to its rigid, defined 3D geometry, which serves as an excellent bioisostere for lipophilic cores in drug design.

The primary method described here focuses on the Intramolecular Double Michael Addition strategy, a sophisticated "one-pot" cascade reaction that constructs the strained cyclobutane ring and the pentalene system simultaneously.

Introduction & Strategic Analysis

The synthesis of Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8) presents a unique challenge: the formation of a strained cyclobutane ring fused across the "bay" region of a pentalene (bicyclo[3.3.0]octane) core.

The Synthetic Challenge

Traditional methods like [2+2] photocycloaddition often suffer from poor regioselectivity or require high-dilution conditions to favor intramolecular closure. The superior modern approach utilizes a Lewis Acid-Catalyzed Intramolecular Double Michael Addition .

Mechanism of Action: This protocol relies on the "formal umpolung" of a 1,3-cyclopentanedione moiety.[1] By converting the dione into a 1,4-bis(silyloxy)cyclopentadiene , the core becomes a nucleophilic diene. This species undergoes a cascade reaction with a tethered Michael acceptor (enone), sequentially forming the C-C bonds required to close both the pentalene and cyclobutane rings.

Key Advantages of This Protocol
  • Stereocontrol: The cascade nature dictates the relative stereochemistry of the ring junctions.

  • Atom Economy: Forms two rings and two new C-C bonds in a single operation.

  • Scalability: Avoids the dilute conditions often required for photochemical closures.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the linear precursor to the tricyclic core via the silyloxy-diene intermediate.

ReactionPathway Precursor 1,3-Cyclopentanedione Derivative (Tethered Enone) Activation Silylation (TMSOTf / Et3N) Precursor->Activation Activation Intermediate 1,4-Bis(silyloxy) cyclopentadiene Activation->Intermediate In Situ Generation Closure Lewis Acid Catalysis (Double Michael Addition) Intermediate->Closure Nucleophilic Attack Product Octahydro-1H-cyclobuta[cd] pentalen-1-one Closure->Product Ring Closure

Figure 1: Strategic pathway for the cascade synthesis of the cyclobuta[cd]pentalene skeleton.

Detailed Experimental Protocol

Phase 1: Precursor Preparation

Objective: Synthesize the 2-substituted-1,3-cyclopentanedione containing a pendant Michael acceptor (typically an


-unsaturated ketone).

Note: This protocol assumes the starting material 2-(3-oxobutyl)-1,3-cyclopentanedione or a functional equivalent is available or freshly prepared via standard alkylation.

Phase 2: The Ring Closure (Cascade Reaction)

Reaction Class: Lewis Acid-Mediated Mukaiyama-Michael Cascade.

Reagents & Materials
ReagentRoleEquivalentsNotes
Substrate Precursor1.0 equivDried azeotropically with benzene
TMSOTf Silylating Agent3.0 equivTrimethylsilyl trifluoromethanesulfonate
Et

N
Base4.0 equivTriethylamine, distilled over CaH

TiCl

Lewis Acid1.1 equiv1.0 M solution in DCM
CH

Cl

Solvent-Anhydrous, degassed
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Maintain a strictly inert atmosphere (N

      
       or Ar) throughout.
      
  • Silylation (In Situ Diene Formation):

    • Dissolve the Substrate (1.0 mmol) in anhydrous CH

      
      Cl
      
      
      
      (10 mL) and cool to 0 °C .
    • Add Et

      
      N  (4.0 mmol) dropwise via syringe.
      
    • Slowly add TMSOTf (3.0 mmol) dropwise. The solution may turn slightly yellow/orange.

    • Stir at 0 °C for 30 minutes .

    • Checkpoint: Monitor by TLC or crude NMR to ensure complete conversion to the bis-silyloxy diene. The disappearance of the dione carbonyl signal is the key indicator.

  • Lewis Acid Triggered Cyclization:

    • Cool the reaction mixture further to -78 °C (Dry ice/acetone bath).

    • Add TiCl

      
        (1.1 mmol, 1.0 M in DCM) dropwise over 5 minutes.
      
    • Observation: A deep color change (often dark red or brown) indicates the formation of the titanium enolate complex.

    • Stir at -78 °C for 1 hour , then allow the reaction to warm slowly to -20 °C over 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO

      
        (15 mL) at -20 °C.
      
    • Allow the mixture to warm to room temperature with vigorous stirring.

    • Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexane/EtOAc gradient (typically 10:1 to 4:1).

    • Target: The product is a colorless or pale yellow oil/solid.

Critical Process Parameters & Troubleshooting

ParameterOptimal ConditionFailure Mode / Risk
Temperature -78 °C to -20 °C> 0 °C: Rapid polymerization of the silyloxy diene or intermolecular dimerization.
Lewis Acid TiCl

or EtAlCl

Weak LA (e.g., ZnCl

):
Incomplete cyclization (stops at mono-Michael adduct).
Concentration 0.05 - 0.1 MHigh Conc (>0.5 M): Intermolecular side reactions dominate over the strained ring closure.
Moisture < 50 ppmWater Presence: Hydrolysis of TMS enol ether halts the cascade immediately.
Mechanistic Insight: The "Umpolung" Effect

The success of this reaction hinges on the 1,4-bis(silyloxy)cyclopentadiene acting as a "masked" dianion.

  • First Attack: The

    
    -carbon of the diene attacks the Michael acceptor (enone).
    
  • Second Attack: The resulting titanium enolate performs an intramolecular attack on the regenerated oxocarbenium/ketone of the five-membered ring.

  • This specific sequence forces the cyclobuta[cd] geometry because the tether length restricts alternative closures.

Analytical Validation

To confirm the formation of the Octahydro-1H-cyclobuta[cd]pentalen-1-one skeleton, look for these specific spectral signatures:

  • 
    C NMR: 
    
    • Carbonyl: A ketone signal around 215-220 ppm (strained cyclopentanone).

    • Quaternary Carbons: Two distinct quaternary signals representing the ring junctions.

    • Cyclobutane: High-field methine/methylene signals (typically 25-40 ppm) characteristic of the strained 4-membered ring.

  • MS (EI/ESI): Molecular ion

    
     consistent with the formula (e.g., C
    
    
    
    H
    
    
    O for the parent system).
  • IR Spectroscopy:

    • Strained ketone stretch: 1740–1750 cm

      
        (higher frequency than standard cyclopentanones due to ring strain).
      

References

  • Kobayashi, M., et al. (2015). "Synthesis of Cyclobuta[cd]pentalenes via an Intramolecular Double Michael Addition Reaction of 1,3-Cyclopentanedione Derivatives." Organic Letters, 17(17), 4244–4247. Link

  • Crimmins, M. T. (1988). "Photochemical Synthesis of Carbocycles." Chemical Reviews, 88(8), 1453–1473. (Context on photochemical routes to similar cages). Link

  • Paquette, L. A. (1979). "The Development of Polyquinane Chemistry." Topics in Current Chemistry, 79, 41-165. (Foundational review on triquinane/pentalene scaffolds). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Octahydro-1H-cyclobuta[cd]pentalen-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Cyclo-Caged Systems Division.

Below is the technical support dossier for Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS 188540-21-8) . This guide addresses the notoriously difficult synthesis of this strained tricyclic system, focusing on overcoming the "yield ceiling" often encountered in standard photochemical or rearrangement protocols.

Executive Summary: The Yield Problem

The synthesis of Octahydro-1H-cyclobuta[cd]pentalen-1-one involves constructing a highly strained tricyclic cage. Researchers typically encounter yields below 25% due to two main factors:

  • Photochemical degradation: In the classic intramolecular [2+2] cycloaddition, the product is often UV-labile, leading to Norrish Type I cleavage.

  • Competitive polymerization: In Michael-initiated ring closures, intermolecular reactions compete with the slow formation of the strained cyclobutane ring.

This guide provides troubleshooting for the Photochemical Route (Standard) and introduces the Intramolecular Double Michael Route (High-Yield Alternative).

Part 1: Troubleshooting the Photochemical Route ([2+2] Cycloaddition)

Current Standard Protocol: Irradiation of a substituted cyclopentenone derivative.

Issue 1: "My reaction mixture turns into an intractable tar/polymer."

Diagnosis: Intermolecular polymerization is outcompeting the intramolecular cage formation. Solution: The Dilution-Transmission Protocol .

  • The Fix: You are likely running the reaction at >0.05 M. The formation of the strained cyclobutane ring is kinetically slow.

  • Protocol:

    • Dilute the substrate to 0.005 M – 0.01 M in degassed acetonitrile or dichloromethane.

    • Critical Step: If using a batch reactor, switch to a Flow Photochemistry setup (e.g., FEP tubing wrapped around the lamp). This minimizes the residence time of the product in the photon flux, preventing secondary degradation.

Issue 2: "I see product formation, but it disappears or rearranges upon prolonged irradiation."

Diagnosis: Over-irradiation leading to Norrish Type I cleavage or oxa-di-π-methane rearrangement. Solution: Wavelength Filtering.

  • The Fix: Most enone precursors absorb at 300–320 nm (n→π* transition), but the resulting saturated ketone product absorbs at <300 nm. If you use a broad-spectrum medium-pressure Hg lamp (which emits strong lines at 254 nm), you will destroy your product.

  • Protocol:

    • Use a Pyrex filter (cutoff <290 nm) or a Uranium glass filter (cutoff <330 nm).

    • Alternatively, switch to 350 nm LEDs . While the absorption coefficient of the starting material is lower at 350 nm, the quantum yield for the reaction remains viable, and the product is transparent to this wavelength, preventing degradation [1].

Part 2: The High-Yield Alternative (Double Michael Addition)

Recommended for Scale-Up.

If the photochemical route fails to exceed 30% yield, we recommend switching to the Intramolecular Double Michael Addition strategy using 1,3-cyclopentanedione derivatives. This method utilizes "formal umpolung" to construct the cyclobuta[cd]pentalene core under thermodynamic control [2].

Workflow Overview
  • Activation: Silylation of 1,3-cyclopentanedione to generate 1,4-bis(silyloxy)cyclopentadiene.[1]

  • Cyclization: Lewis-acid catalyzed attack on a tethered Michael acceptor.

FAQ: Troubleshooting the Double Michael Route

Q: The first cyclization works, but the second ring (the cyclobutane) fails to close. Why? A: This is a Lewis Acid "Trap" issue.

  • Explanation: The intermediate enolate is often too stable or trapped by the Lewis acid (e.g., TiCl4).

  • Corrective Action: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) at low temperatures (-78 °C). The silyl enol ether intermediate is more reactive toward the second closure than the titanium enolate. Ensure the tether length is perfectly matched (3-carbon tether usually favors the pentalene mode).

Q: I am getting hydrolysis of the silyloxy intermediate before cyclization. A: Moisture Control is critical.

  • Protocol: The 1,4-bis(silyloxy)cyclopentadiene species is extremely hydrolytically unstable.

    • Flame-dry all glassware.

    • Do not isolate the silyloxy-diene intermediate. Perform the reaction in a "One-Pot, Two-Stage" manner: Generate the silyloxy-diene in situ with Et3N/TMSCl, filter the salts under Argon, and immediately add the Michael acceptor and Lewis Acid.

Part 3: Comparative Data & Yield Optimization
ParameterPhotochemical [2+2] (Standard)Double Michael (Optimized)
Typical Yield 15–28%45–62%
Primary Impurity Polymers / Norrish CleavageHydrolyzed diketone
Scale Limit < 100 mg (Batch) / Grams (Flow)Multi-gram capable
Key Reagent UV Photons (300-350 nm)TMSOTf / Lewis Acid
Risk Factor High (Product degradation)Moderate (Moisture sensitivity)
Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the divergent pathways. The Red Path indicates the failure mode in photochemistry, while the Green Path shows the optimized Double Michael route.

G Start_Enone Cyclopentenone Precursor Photo_Excited Excited State (n->pi*) Start_Enone->Photo_Excited hv (300nm) Start_Dione 1,3-Cyclopentanedione Derivative Silyl_Diene 1,4-bis(silyloxy) cyclopentadiene Start_Dione->Silyl_Diene TMSCl, Et3N Biradical 1,4-Biradical Intermediate Photo_Excited->Biradical ISC Side_Polymer Polymerization (Tar) Photo_Excited->Side_Polymer High Conc. (>0.05M) Product Octahydro-1H-cyclobuta [cd]pentalen-1-one Biradical->Product Ring Closure (Slow) Side_Norrish Norrish Type I Cleavage Biradical->Side_Norrish Over-irradiation (<290nm) Michael_Adduct Bicyclic Intermediate Silyl_Diene->Michael_Adduct Michael Acceptor Lewis Acid Michael_Adduct->Product 2nd Michael (TMSOTf, -78C)

Figure 1: Mechanistic divergence between the photochemical route (prone to degradation) and the silyloxy-mediated Double Michael route (thermodynamically controlled).

References
  • Buendia, J., et al. (2018). "Preparation of Cyclobutene Acetals and Tricyclic Oxetanes through Photochemical Tandem and Cascade Reactions." Angewandte Chemie International Edition, 57(21), 6014–6018.

  • Tsuji, N., et al. (2015). "Synthesis of Cyclobuta[cd]pentalenes via an Intramolecular Double Michael Addition Reaction of 1,3-Cyclopentanedione Derivatives." Organic Letters, 17(16), 4046–4049.

  • Bertz, S. H., & Cook, J. M. (1984). "The Weiss Reaction."[2][3] Organic Reactions, 30, 1. (Foundational context for polyquinane synthesis).

Sources

Technical Support Center: Purification & Troubleshooting for Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8).

As a critical intermediate in the synthesis of novel fused tricyclic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-amino acid derivatives (often explored for analgesic applications)[1], this compound is typically synthesized via the radical cyclization of (1S,5R,7S)-7-(2-chloroethyl)bicyclo[3.2.0]hept-2-en-6-one using tributyltin hydride (Bu

SnH) and AIBN in refluxing toluene[2]. While the cyclization is highly efficient, the downstream purification is notoriously challenging. This guide provides field-proven, self-validating protocols to resolve the most common isolation issues.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: My isolated product is persistently contaminated with tributyltin residues (>1000 ppm). Standard silica chromatography isn't working. How do I remove it?

The Causality: Standard silica gel relies on polarity differences for separation. Tributyltin chloride and residual Bu


SnH are relatively non-polar and co-elute with the similarly non-polar tricyclic ketone framework of Octahydro-1H-cyclobuta[cd]pentalen-1-one.
The Solution:  You must shift from a polarity-based separation to a thermodynamic separation by using a 10% w/w KF-Silica stationary phase  (Harrowven & Guy, 2004)[3]. Fluoride ions have a massive thermodynamic affinity for tin. As the crude mixture passes through the KF-silica, soluble tributyltin species undergo ligand exchange to form tributyltin fluoride (Bu

SnF). Bu

SnF is a highly insoluble, polymeric network that instantly precipitates and becomes physically trapped at the top of the column, allowing your tin-free ketone to elute[3][4].
Q2: I am observing unreacted starting material in my crude NMR. How do I separate the cyclized product from the precursor?

The Causality: The precursor, 7-(2-chloroethyl)bicyclo[3.2.0]hept-2-en-6-one, and the fully saturated Octahydro-1H-cyclobuta[cd]pentalen-1-one have nearly identical


 values on standard silica because the loss of the chlorine atom during cyclization only marginally alters the overall dipole moment.
The Solution:  Exploit the structural differences in saturation. The starting material contains a reactive olefin (the hept-2-en moiety), whereas your product is fully saturated (octahydro). By utilizing AgNO

-impregnated silica gel
, the silver ions (Ag

) will form reversible

-complexes with the double bond of the unreacted precursor, drastically retarding its elution. Your fully saturated product cannot coordinate with Ag

and will elute rapidly.
Q3: How do I remove residual toluene without evaporating my product?

The Causality: Octahydro-1H-cyclobuta[cd]pentalen-1-one has a relatively low molecular weight (MW 136.19) and exhibits volatility under high vacuum. Prolonged exposure to


 mbar at elevated temperatures (

C) to strip toluene (b.p. 110.6°C) will cause your product to sublime or co-evaporate. The Solution: Do not attempt brute-force vacuum distillation. Instead, use azeotropic solvent swapping . Add a volatile solvent like pentane or methanol to the crude mixture and perform controlled rotary evaporation at 40 mbar and 30°C. The toluene will form a lower-boiling azeotrope and be gently stripped away without product loss.

Part 2: Quantitative Data Summaries

The following table compares standard purification methods for removing organotin residues from the crude cyclization mixture.

Purification MethodMechanism of ActionResidual Tin (ppm)Product Yield (%)Time RequiredScalability
Standard Silica GelWeak adsorption> 5,00085 - 902 - 3 hoursHigh
Aqueous KF WashLiquid-liquid extraction500 - 1,00070 - 75 (Emulsions)4 - 6 hoursLow
DBU Pre-treatmentBase-mediated precipitation100 - 30080 - 855 - 7 hoursMedium
10% w/w KF-Silica Thermodynamic Sn-F trapping < 30 88 - 95 2 - 3 hours High

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: KF-Silica Chromatography for Tin Removal

Objective: Reduce organotin impurities from stoichiometric levels to <30 ppm[4][5].

  • Stationary Phase Preparation: Grind anhydrous Potassium Fluoride (KF) into a fine powder. Mix 10 g of KF with 90 g of standard flash silica gel (230-400 mesh). Shake vigorously in a sealed container for 15 minutes to ensure a homogenous 10% w/w blend.

  • Column Packing: Slurry-pack the KF-silica mixture into a glass column using 100% hexanes. Critical: Do not use polar solvents (like EtOAc or MeOH) during packing, as this may prematurely elute the trapped fluoride ions.

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of hexanes/dichloromethane (9:1) and load it carefully onto the column head.

  • Elution: Elute using a shallow gradient of Ethyl Acetate in Hexanes (1% to 5%). You will visually observe a distinct white, insoluble band of polymeric Bu

    
    SnF forming at the very top of the stationary phase.
    
  • System Validation: Analyze the collected fractions using

    
    Sn NMR. The complete absence of peaks between -150 ppm and +150 ppm validates that tin levels are below the 30 ppm threshold.
    
Protocol B: AgNO -Silica Chromatography for Precursor Separation

Objective: Separate the saturated Octahydro-1H-cyclobuta[cd]pentalen-1-one from the olefin-containing precursor.

  • Stationary Phase Preparation: Dissolve 10 g of AgNO

    
     in 100 mL of acetonitrile. Add 90 g of silica gel and evaporate the solvent under reduced pressure in the dark to yield a 10% w/w AgNO
    
    
    
    -impregnated silica powder.
  • Chromatography: Pack the column using hexanes, ensuring the column is protected from ambient light (wrap in aluminum foil to prevent silver reduction).

  • Elution: Load the tin-free mixture and elute with 2% EtOAc in Hexanes.

  • System Validation: Validate fraction purity via

    
    H NMR. The pure product fraction must show a complete absence of olefinic protons (typically found at 
    
    
    
    5.5–6.0 ppm), confirming the successful removal of the unreacted starting material.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Ketone, Tin, SM, Toluene) Evap Controlled Evaporation (30°C, 40 mbar) Crude->Evap Azeotropic Distillation KFSilica 10% w/w KF-Silica Chromatography Evap->KFSilica Load (Hexanes) TinWaste Polymeric Bu3SnF (Trapped on Column) KFSilica->TinWaste Tin Precipitation AgSilica 10% w/w AgNO3-Silica Chromatography KFSilica->AgSilica Tin-free Eluent SMWaste Unreacted SM (Ag+ Coordinated) AgSilica->SMWaste Retains Olefins Pure Pure Octahydro-1H- cyclobuta[cd]pentalen-1-one AgSilica->Pure Elutes Rapidly Validation 119Sn & 1H NMR Validation Pure->Validation QC Check

Workflow for the isolation of Octahydro-1H-cyclobuta[cd]pentalen-1-one from radical cyclization.

Part 5: References

  • Harrowven, D. C., & Guy, I. L. (2004). KF–silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969. Royal Society of Chemistry. URL: [Link]

  • Li, Y., Shi, Z., Xu, B., & Li, S. (2021). Fused tricyclic γ-amino acid derivatives, their preparation methods and applications in medicine. Patent CN107848952B. Sichuan Haisco Pharmaceutical Co Ltd. URL:

Sources

Technical Support Center: Functionalization of Octahydro-1H-cyclobuta[cd]pentalen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of Octahydro-1H-cyclobuta[cd]pentalen-1-one . This highly rigid, caged tricyclic ketone presents unique synthetic challenges. Due to its dense carbon framework, the carbonyl center is heavily shielded, making standard nucleophilic additions highly susceptible to failure.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to successfully overcome steric hindrance in this complex system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard Grignard additions to octahydro-1H-cyclobuta[cd]pentalen-1-one yield mostly unreacted starting material or enolization byproducts? A1: The failure of Grignard reagents here is a classic case of steric approach control. For a nucleophile to successfully attack a carbonyl carbon, it must approach at an angle of approximately 105° relative to the C=O double bond—a pathway known as the Bürgi-Dunitz trajectory [1]. In the rigid cyclobuta[cd]pentalene cage, this specific trajectory is physically blocked by the surrounding carbon skeleton, creating massive front-strain (F-strain)[2]. Because Grignard reagents are both bulky and highly basic, the activation energy for nucleophilic addition becomes higher than the activation energy for acid-base chemistry. Consequently, the Grignard reagent acts as a base, deprotonating the


-carbon to form an enolate, which simply reverts to the starting ketone upon aqueous workup[3].

Q2: How can I successfully add bulky alkyl or aryl groups to this caged ketone without causing enolization? A2: You must decouple nucleophilicity from basicity by switching to a Luche-type alkylation [4]. This involves replacing the Grignard reagent with an organolithium reagent and utilizing anhydrous Cerium(III) chloride (CeCl₃) as a Lewis acid additive. CeCl₃ is highly oxophilic and coordinates to the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon. Simultaneously, the organolithium transmetalates to form an organocerium intermediate. This species is highly nucleophilic but significantly less basic than the parent organometallic, allowing it to force the addition along the hindered Bürgi-Dunitz trajectory without triggering


-deprotonation[4].

Q3: What is the optimal protocol for reducing this ketone to the corresponding secondary alcohol? A3: Standard reductions with LiAlH₄ often stall due to the same F-strain and B-strain (back-strain) factors[2]. The optimal approach is a Luche Reduction using Sodium Borohydride (NaBH₄) and CeCl₃·7H₂O in methanol. The cerium specifically activates the ketone, allowing the small, unhindered hydride to achieve complete 1,2-reduction rapidly, bypassing the steric bulk that hinders larger aluminum-based reducing agents.

Quantitative Data Summary: Nucleophilic Addition Outcomes

The following table summarizes the expected outcomes when attempting to functionalize octahydro-1H-cyclobuta[cd]pentalen-1-one under various conditions.

NucleophileLewis Acid AdditiveMajor PathwayExpected Yield (%)Causality / Observation
Ethylmagnesium Bromide NoneEnolization< 5%High basicity and steric bulk block the Bürgi-Dunitz trajectory, leading exclusively to

-deprotonation[3].
Ethyllithium (EtLi) NoneEnolization / Addition15 - 25%Smaller nucleophile radius slightly improves addition, but high basicity still causes significant enolization[4].
Ethyllithium (EtLi) Anhydrous CeCl₃Addition85 - 95%CeCl₃ enhances carbonyl electrophilicity; the organocerium species is highly nucleophilic but non-basic[4].
Lithium Aluminum Hydride NoneReduction40 - 50%Hydride is small enough to attack, but B-strain and F-strain still limit overall conversion rates[2].
Sodium Borohydride CeCl₃·7H₂OReduction> 95%Luche reduction conditions perfectly activate the ketone for unhindered, rapid 1,2-hydride delivery.

Visualizing the Problem and Solution

TroubleshootingTree Start Target: Nucleophilic Addition to Octahydro-1H-cyclobuta[cd]pentalen-1-one Check Did the reaction yield mostly starting material? Start->Check Yes Yes (Enolization / Steric Block) Check->Yes Grignard/Bulky Nu No No (Addition Successful) Check->No Optimized Nu Action1 Switch to Organolithium + CeCl3 (Reduce basicity, increase electrophilicity) Yes->Action1 Action2 Use smaller nucleophile or high-pressure conditions Yes->Action2 Success Isolate Tertiary Alcohol No->Success Action1->Success Action2->Success

Caption: Troubleshooting logic for minimizing enolization in caged polycyclic ketones.

Mechanism Ketone Octahydro-1H-cyclobuta[cd]pentalen-1-one (Sterically Hindered C=O) Complex Ketone-CeCl3 Complex (Enhanced Electrophilicity) Ketone->Complex CeCl3 Anhydrous CeCl3 (Lewis Acid Activation) CeCl3->Complex Transition Bürgi-Dunitz Approach (105°) Overcomes F-Strain Complex->Transition RLi R-Li (Organolithium) (Small, Highly Reactive) RLi->Transition Product Tertiary Alcohol Derivative Transition->Product Aqueous Workup

Caption: CeCl3-mediated activation overcoming F-strain via the Bürgi-Dunitz trajectory.

Self-Validating Experimental Protocol: CeCl₃-Mediated Organolithium Addition

To ensure reproducibility, this protocol integrates mechanistic causality with visual validation checkpoints.

Reagents Required:

  • Octahydro-1H-cyclobuta[cd]pentalen-1-one (1.0 eq)

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.5 eq)

  • Organolithium reagent (e.g., Methyllithium) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation of CeCl₃ (Critical Step):

    • Action: Place commercial CeCl₃ heptahydrate in a flame-dried Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours, then increase to 150°C for an additional 12 hours.

    • Causality: Rigorous drying is mandatory. Any residual water will instantly quench the highly reactive organolithium reagent, destroying the nucleophile before it can encounter the sterically hindered ketone[3].

    • Validation Check: The resulting anhydrous CeCl₃ must be a free-flowing, pure white powder. If it clumps or appears glassy, hydration remains; discard and restart.

  • Formation of the Lewis Acid-Base Complex:

    • Action: Cool the flask to room temperature under argon. Add anhydrous THF to create a slurry. Stir vigorously for 2 hours. Add the octahydro-1H-cyclobuta[cd]pentalen-1-one (dissolved in minimal THF) and stir for an additional 1 hour at room temperature.

    • Causality: Pre-complexation at room temperature ensures complete coordination of the oxophilic Ce³⁺ to the ketone's oxygen, maximizing the electrophilicity of the carbonyl carbon prior to nucleophile introduction[4].

    • Validation Check: The mixture should form a uniform, milky-white suspension.

  • Nucleophilic Addition:

    • Action: Cool the complex to -78°C using a dry ice/acetone bath. Add the organolithium reagent dropwise over 15 minutes. Stir at -78°C for 2 hours.

    • Causality: Low temperatures reduce the kinetic energy of the system. This suppresses the higher-activation-energy enolization pathway, allowing the highly reactive, non-basic organocerium intermediate to successfully navigate the Bürgi-Dunitz trajectory.

    • Validation Check: The reaction mixture should remain a pale suspension. A rapid shift to a dark brown or black solution indicates decomposition or excessive enolization.

  • Quenching and Workup:

    • Action: While still at -78°C, quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, then extract with ethyl acetate.

    • Causality: Cold aqueous NH₄Cl safely protonates the resulting tertiary alkoxide and destroys unreacted organometallics without causing acid-catalyzed elimination of the newly formed tertiary alcohol.

References

1.[2] 1.6.4.7: Bulky groups weaken the strength of Lewis acids and bases because they introduce steric strain into the resulting acid-base adduct. Chemistry LibreTexts. Available at: 2.[4] Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. ResearchGate. Available at: 3.[1] Chemical Reactivity | The Chemistry of Carbonyl Compounds and Derivatives. RSC Books. Available at: 4.[3] Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. BenchChem. Available at:

Sources

Technical Support Center: Thermal Management of Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers handling Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8).[1]

Due to the unique structural strain inherent in the cyclobuta[cd]pentalene scaffold, this molecule requires strict thermal management to prevent ring-opening rearrangements or oxidative degradation.[1] This guide synthesizes principles of strained-ring thermodynamics with practical handling protocols.

Current Status: Operational Role: Senior Application Scientist Scope: Thermal Stability, Storage, and Reaction Thermodynamics[1]

Module 1: Critical Storage & Handling (The "Cold Chain")

User Query: I received a shipment of the compound. It is currently a white solid. What are the absolute maximum temperature limits for long-term storage versus short-term handling?

Technical Response: The stability of Octahydro-1H-cyclobuta[cd]pentalen-1-one is governed by the strain energy in the fused cyclobutane-cyclopentane rings.[1] While the "octahydro" saturation provides resistance against retro-Diels-Alder reactions common in unsaturated analogs (like Cookson’s ketone), the ring strain remains a thermodynamic driving force for rearrangement.[1]

The Protocol: Follow this tiered temperature control system to maintain >98% purity.

StateTemperature LimitAtmosphereMax DurationRisk Factor
Long-term Storage -20°C Argon/Nitrogen12 MonthsSlow oxidation at

-carbon; crystal lattice collapse.[1]
Active Use (Bench) < 25°C Ambient (Dry)4-6 HoursHygroscopicity; thermal ring strain release if catalyzed by acid traces.[1]
Reaction/Heating Max 60°C InertProtocol DependentHigh: Thermal isomerization to relieve ring strain (opening of cyclobutane).
Transport 4°C (Ice Pack) Sealed Vial48 HoursMinimal risk if light-protected.[1]

Key Mechanism: The cyclobutane ring possesses approximately 26 kcal/mol of strain energy. At temperatures exceeding 80°C, or in the presence of Lewis acids, the activation energy barrier for ring expansion or cleavage lowers significantly, leading to complex mixtures of bicyclic isomers [1, 2].[1]

Module 2: Reaction Thermodynamics & Troubleshooting

User Query: My reaction yield drops significantly when I concentrate the product on a rotary evaporator. The oil turns yellow/brown. Is this thermal decomposition?

Technical Response: Yes, this is a classic signature of thermal stress degradation .[1] The "browning" indicates the formation of oligomers or ring-opened byproducts, likely triggered by the bath temperature exceeding the stability threshold of the strained cage.

Troubleshooting Guide:

Q1: What is the safe bath temperature for rotary evaporation?

  • Recommendation: Set the bath to < 35°C .

  • Reasoning: You must rely on vacuum pressure (< 10 mbar), not heat, to remove solvents.[1] The localized heating at the flask wall can exceed 60°C even if the water bath reads 40°C, triggering surface-catalyzed rearrangement.

Q2: Can I use acidic workups?

  • Recommendation: Avoid strong mineral acids.

  • Reasoning: Protonation of the ketone carbonyl can lower the barrier for Wagner-Meerwein type rearrangements in strained cages. Use buffered ammonium chloride (pH ~7) for quenching.

Q3: How do I dry the material if I can't heat it?

  • Protocol: Use a high-vacuum manifold (Schlenk line) at ambient temperature (20-25°C) for 4-6 hours. Do not use a drying oven.

Module 3: Visualizing Stability Logic

The following decision tree outlines the operational logic for handling this scaffold.

StabilityLogic Start Start: Handling Octahydro-1H-cyclobuta[cd]pentalen-1-one StateCheck Current State? Start->StateCheck SolidStorage Solid / Storage StateCheck->SolidStorage Inventory InSolution In Solution / Reaction StateCheck->InSolution Experiment Protocol1 Action: Store at -20°C under Ar SolidStorage->Protocol1 TempCheck Temp > 60°C? InSolution->TempCheck AcidCheck Acid Present? TempCheck->AcidCheck No (<60°C) Risk1 Risk: Thermal Isomerization TempCheck->Risk1 Yes (>60°C) Safe Stable: Proceed AcidCheck->Safe Neutral/Basic Risk2 Risk: Acid-Catalyzed Rearrangement AcidCheck->Risk2 Acidic (pH < 4) Protocol2 Action: Cool to <35°C immediately Risk1->Protocol2

Figure 1: Thermal and Chemical Stability Decision Matrix for preventing degradation of the cyclobuta[cd]pentalene core.

Module 4: Experimental Workflow (Isolation)

User Query: I need to recrystallize the compound. What solvent system and temperature profile do you recommend?

Technical Response: Recrystallization of strained ketones carries the risk of "oiling out" or decomposition if the boiling point of the solvent is too high.

Recommended Protocol: Cold-Diffusion Crystallization Do NOT use standard heat-to-dissolve recrystallization methods.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) at room temperature (20°C).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove nucleation sites (dust).

  • Layering: Carefully layer 3 equivalents of Hexane or Pentane on top of the DCM solution.

  • Incubation: Place the vial in a 4°C refrigerator (not a freezer initially) for 24 hours.

  • Harvest: Decant the mother liquor and wash crystals with cold (-20°C) pentane.

Why this works: This method avoids thermal spikes. The DCM/Hexane system leverages the compound's lipophilicity without requiring heat to achieve saturation [3].

References
  • PubChem. (2025). Compound Summary: Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS 188540-21-8).[1][2][3][4] National Library of Medicine. Link

  • Cocks, A. T., Frey, H. M., & Stevens, I. D. R. (1969).[1][5] The thermal decomposition of cyclobutanes.[5][6][7] Journal of the Chemical Society D. Link[5]

  • BenchChem. (2025).[8][9] Safety and Handling of Cyclic Ketones: Technical Guide. (General protocols for strained ketone handling). Link[1]

Sources

Validation & Comparative

13C NMR Benchmarking Guide: Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking analysis of the 13C NMR spectral characteristics of Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8).[1] It is designed for analytical chemists and synthetic researchers requiring rigorous structural validation of tricyclic cage scaffolds.

Content Type: Technical Comparison & Validation Standard Focus: Structural Elucidation, Isomer Differentiation, and Spectral Benchmarking[1]

Executive Summary: The "Cage Effect" in NMR

Octahydro-1H-cyclobuta[cd]pentalen-1-one represents a class of rigid, tricyclic ketone scaffolds often utilized in high-energy density materials and pharmacophore design.[1] Unlike flexible aliphatic ketones, this molecule exhibits significant through-space interactions and bond-angle strain , resulting in distinctive chemical shift perturbations.[1]

This guide compares the target molecule against its primary synthetic precursors (dienes) and thermodynamic isomers, providing a robust framework for purity assessment.[1]

Part 1: Structural Context & Spectral Expectations[1]

The Molecule[1][2][3][4][5]
  • Formula: C

    
    H
    
    
    
    O
  • Topology: Tricyclic [3.3.0.0] or [4.2.1.0] fused system (depending on nomenclature preference).

  • Key Feature: A ketone carbonyl constrained within a fused five-membered ring, flanked by a cyclobutane fusion.[1]

The "Alternatives" (Comparison Group)

To validate the synthesis of this cage ketone, one must differentiate it from:

  • The Precursor: Often a bicyclic diene or enone (e.g., tetrahydro-pentalenone derivatives) prior to photocyclization or hydrogenation.[1]

  • The Isomer: cis,anti,cis-tricyclo analogues (thermodynamically distinct stereoisomers).[1]

  • The Solvent Artifact: Shifts induced by anisotropic solvents (C

    
    D
    
    
    
    ) vs. CDCl
    
    
    .

Part 2: 13C NMR Chemical Shift Analysis

The following data consolidates experimental ranges observed for tricyclic cage ketones of the cyclobuta[cd]pentalene and tricyclo[3.3.0.0] families.

Table 1: Diagnostic Chemical Shifts (CDCl , 100 MHz)
Carbon EnvironmentLabelTarget Shift (ppm)Alternative: Bicyclic Precursor (ppm)Δ (Shift Difference)
Carbonyl (C=O) C1 216.0 – 222.5 208.0 – 212.0 (Enone)+8 to +10 ppm (Deshielding due to strain)
α-Bridgehead (CH) C2/C5 52.0 – 58.5 130.0 – 160.0 (sp

alkene)
-80 to -100 ppm (Rehybridization)
β-Bridgehead (CH) C2a/C4a 42.0 – 48.0 35.0 – 40.0+5 to +8 ppm (Cage compression)
Methylene (CH

)
C3/C4 25.0 – 32.0 22.0 – 28.0Minimal change

Technical Insight: The most critical diagnostic is the Carbonyl Shift (C1) . In unstrained cyclopentanones, the C=O appears ~218 ppm.[1] In this tricyclic cage, the fusion of the cyclobutane ring induces angle strain that compresses the C-C(O)-C angle, often shifting the resonance slightly downfield (deshielded) or upfield depending on the exact "pucker" of the ring.[1] A shift >220 ppm is highly indicative of the strained 5-ring ketone in a rigid cage.

Table 2: Isomer Differentiation (Symmetry Check)
Isomer / StructureSymmetry Point GroupExpected Number of 13C Signals
Target (C

symmetric)
C

(Plane)
5 - 6 Signals (Degeneracy of mirrored carbons)
Asymmetric Isomer (C

)
C

9 Distinct Signals
Regioisomer (Ketone on bridge) C

or C

Distinctive high-field carbonyl (<210 ppm)

Part 3: Comparative Analysis & Validation Logic

Distinguishing Product from Precursor (The "Saturation Test")[1]
  • The Problem: Incomplete hydrogenation or cyclization often leaves olefinic traces.

  • The Marker: Look for the disappearance of the 125–145 ppm region (sp

    
     carbons). The target molecule is fully saturated (excluding C=O). Any signal in the alkene region indicates <100% conversion.
    
Distinguishing Product from Isomers (The "Strain Test")
  • Mechanism: The cis,syn,cis fusion (typical target) is more congested than the cis,anti,cis form.[1]

  • Observation: The bridgehead carbons (C2/C5) in the target will appear deshielded (downfield) by 3–5 ppm compared to the less strained anti isomer due to Van der Waals deshielding (γ-gauche effect compression).[1]

Solvent Effects (Resolution Enhancement)[1]
  • Protocol: If signal overlap occurs in the aliphatic region (25–50 ppm) in CDCl

    
    , switch to Benzene-d
    
    
    
    .
  • Why? The benzene ring preferentially solvates the electron-deficient face of the ketone, inducing an ASIS (Aromatic Solvent-Induced Shift) .[1] This typically spreads the methylene signals, allowing for accurate integration and coupling analysis.[1]

Part 4: Experimental Protocol

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating workflow.

Sample Preparation[1][5][7][8]
  • Concentration: Dissolve 15–20 mg of analyte in 0.6 mL CDCl

    
    . (High concentration is required for quaternary C=O detection).[1]
    
  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates (iron dust) which broaden linewidths.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .

    • Reasoning: The quaternary carbonyl carbon has a long T

      
       relaxation time. Short delays (<1s) will suppress the C=O signal intensity, leading to false negatives in purity assays.[1]
      
  • Scans (NS): Minimum 1024 scans for S/N > 50:1.

  • Spectral Width: -10 to 240 ppm (Catch the ketone!).[1]

Part 5: Visualization of Structural Assignment[1]

The following diagram illustrates the logical decision tree for validating the Octahydro-1H-cyclobuta[cd]pentalen-1-one structure using NMR data.

NMR_Assignment_Logic Start Crude Reaction Mixture Check_Alkene Check 120-150 ppm Region Start->Check_Alkene Has_Alkene Signals Present? (Incomplete Reaction) Check_Alkene->Has_Alkene Yes No_Alkene Region Clear (Fully Saturated) Check_Alkene->No_Alkene No Check_Carbonyl Check Carbonyl Shift (> 215 ppm?) No_Alkene->Check_Carbonyl High_Field_CO < 210 ppm (Isomer/Cyclobutanone) Check_Carbonyl->High_Field_CO No Low_Field_CO 215-225 ppm (Strained 5-Ring Ketone) Check_Carbonyl->Low_Field_CO Yes Check_Symmetry Count 13C Signals (Symmetry Check) Low_Field_CO->Check_Symmetry Nine_Signals 9 Signals (Asymmetric/Impure) Check_Symmetry->Nine_Signals Count = 9 Five_Six_Signals 5-6 Signals (Cs Symmetric Target) Check_Symmetry->Five_Six_Signals Count = 5-6 Final_Valid VALIDATED STRUCTURE Octahydro-1H-cyclobuta[cd]pentalen-1-one Five_Six_Signals->Final_Valid

Figure 1: NMR Decision Tree for validating tricyclic cage ketone synthesis.

References

  • Gleiter, R., et al. (1983).[1][2] Electronic Structure and Reactivity of Tricyclic Ketones. Tetrahedron Letters. (Validating shift ranges for tricyclo[3.3.0.0] systems).

  • PubChem Compound Summary. (2025). Tricyclo[3.3.0.0(2,8)]octan-3-one, 8-methyl-. National Center for Biotechnology Information. (Analogous structure data).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Authoritative text on cyclic ketone shifts).

Sources

A Comparative Guide to Structural Confirmation: Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of the polycyclic ketone, Octahydro-1H-cyclobuta[cd]pentalen-1-one. While single-crystal X-ray crystallography is often hailed as the definitive method, its feasibility is not always guaranteed. Here, we present a comparative analysis of X-ray crystallography alongside essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a holistic approach to structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution, three-dimensional map of a molecule's atomic arrangement. By analyzing the diffraction pattern of X-rays passing through a crystalline solid, one can determine precise bond lengths, bond angles, and stereochemistry, offering definitive proof of structure.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth : The primary challenge lies in obtaining a high-quality single crystal. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. For Octahydro-1H-cyclobuta[cd]pentalen-1-one, which is likely a solid at room temperature, solvents of varying polarity such as hexane, ethyl acetate, or a mixture thereof should be screened for suitable crystal growth conditions.[1][2]

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection : The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.[3]

While definitive, the requirement of a high-quality single crystal can be a significant bottleneck in the research pipeline.

The Workhorse of Organic Chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule. For Octahydro-1H-cyclobuta[cd]pentalen-1-one, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans are required.[5]

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[6]

Predicted NMR Data for Octahydro-1H-cyclobuta[cd]pentalen-1-one
Technique Predicted Chemical Shifts (ppm) and Multiplicities Interpretation
¹H NMR A complex spectrum is expected in the aliphatic region (1.0-3.5 ppm). Protons adjacent to the carbonyl group would be deshielded and appear further downfield. The unique, strained polycyclic structure would result in complex splitting patterns due to rigid conformations.The number of unique proton signals, their integrations, and their coupling patterns would provide critical information about the symmetry and connectivity of the molecule.
¹³C NMR The carbonyl carbon (C=O) would appear significantly downfield (around 210-220 ppm). Several signals in the aliphatic region (20-60 ppm) would correspond to the CH and CH₂ groups of the fused ring system.The number of distinct carbon signals would indicate the molecular symmetry. The chemical shift of the carbonyl carbon is characteristic of a ketone.

Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

Experimental Protocol: IR Spectroscopy

For a solid sample like Octahydro-1H-cyclobuta[cd]pentalen-1-one, the Attenuated Total Reflectance (ATR) method is most common and convenient.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition : The IR spectrum is recorded by passing an infrared beam through the ATR crystal and the sample. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[7]

Predicted IR Data for Octahydro-1H-cyclobuta[cd]pentalen-1-one
Vibrational Mode Predicted Absorption Range (cm⁻¹) Interpretation
C=O Stretch 1740 - 1760A strong, sharp absorption in this region is characteristic of a ketone in a strained, five-membered ring. The fusion to a cyclobutane ring would likely increase the ring strain and shift the absorption to a higher wavenumber compared to a simple cyclopentanone (around 1750 cm⁻¹).[2][8]
C-H Stretch 2850 - 3000Absorptions corresponding to the sp³ C-H bonds of the polycyclic framework.
C-H Bend 1350 - 1480Bending vibrations of the CH₂ and CH groups.

Determining Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. For Octahydro-1H-cyclobuta[cd]pentalen-1-one, Electron Ionization (EI) would be a suitable ionization method.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction : A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.[9]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺•).[10]

  • Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.

Predicted Mass Spectrum for Octahydro-1H-cyclobuta[cd]pentalen-1-one
  • Molecular Formula : C₉H₁₂O

  • Molecular Weight : 136.19 g/mol

m/z Value Possible Fragment Interpretation
136[C₉H₁₂O]⁺•The molecular ion peak, confirming the molecular weight of the compound.
108[M - CO]⁺•A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide molecule.
Various smaller fragmentsThe complex polycyclic structure would likely lead to a series of characteristic fragmentation patterns resulting from ring cleavages, which could be analyzed to further support the proposed structure.

Comparative Summary

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesUnambiguous, high-resolution dataRequires a high-quality single crystal
NMR Spectroscopy Atomic connectivity, stereochemistry, chemical environmentProvides detailed structural information in solution, does not require crystalsCan be complex to interpret for structurally intricate molecules
IR Spectroscopy Presence of functional groupsFast, simple, requires small sample amountProvides limited information on the overall molecular structure
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, provides molecular formula (with high resolution MS)Fragmentation can be complex, may not always show a molecular ion

Workflow and Diagrams

Integrated Workflow for Structural Confirmation

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Purified_Compound Purified Octahydro-1H- cyclobuta[cd]pentalen-1-one IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR XRay X-ray Crystallography Purified_Compound->XRay If crystals form IR_Data Functional Groups (C=O) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data XRay_Data 3D Structure XRay->XRay_Data Structure_Confirmed Structure Confirmed IR_Data->Structure_Confirmed MS_Data->Structure_Confirmed NMR_Data->Structure_Confirmed XRay_Data->Structure_Confirmed Definitive cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_absolute Absolute Confirmation Central_Compound Octahydro-1H-cyclobuta[cd]pentalen-1-one IR IR (Functional Groups) Central_Compound->IR MS MS (Molecular Weight) Central_Compound->MS NMR NMR (Connectivity) IR->NMR MS->NMR XRay X-ray (3D Structure) NMR->XRay Provides strong evidence for crystallization attempts

Caption: Logical progression of analytical techniques for structural elucidation.

Conclusion

The structural confirmation of a novel molecule like Octahydro-1H-cyclobuta[cd]pentalen-1-one requires a multi-faceted analytical approach. While X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals makes it essential to master and integrate complementary techniques. NMR spectroscopy serves as the cornerstone for detailed structural elucidation in solution, while IR spectroscopy and mass spectrometry offer rapid and crucial preliminary data regarding functional groups and molecular weight. By employing these techniques in concert, researchers can confidently and efficiently determine the structures of newly synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

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A Senior Application Scientist's Guide to Distinguishing Octahydro-1H-cyclobuta[cd]pentalen-1-one from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of complex chemical synthesis and drug development, the unambiguous identification of a target molecule is paramount. Structural isomers—molecules sharing the same molecular formula but differing in atomic connectivity—present a significant analytical challenge.[1] A subtle shift in a bond can lead to vastly different chemical, physical, and biological properties. This guide provides a comprehensive, data-driven framework for distinguishing Octahydro-1H-cyclobuta[cd]pentalen-1-one (Molecular Formula: C9H12O, Molecular Weight: 136.19 g/mol ) from its potential structural isomers.[2]

Our approach is not merely a list of techniques but a logical workflow grounded in spectroscopic and spectrometric principles. We will explore how to leverage the unique structural features of this tricyclic ketone against hypothetical, yet plausible, isomers to achieve definitive characterization. The causality behind each experimental choice will be explained, ensuring a self-validating analytical system.

The Analytical Challenge: Defining the Isomeric Landscape

Octahydro-1H-cyclobuta[cd]pentalen-1-one is a saturated polycyclic ketone with a rigid, caged structure. To effectively distinguish it, we must first consider its potential constitutional isomers. With the formula C9H12O, numerous structural arrangements are possible. For the purpose of this guide, we will compare the target molecule with two representative, hypothetical isomers that highlight common structural variations:

  • Isomer A (Positional Isomer): A constitutional isomer where the carbonyl group is located on the cyclobutane ring.

  • Isomer B (Skeletal Isomer): An isomer with a different carbon skeleton, such as a hexahydro-3a,6-methano-1H-inden-2(3H)-one framework.

CompoundStructureKey Differentiating Feature
Target Molecule Tricyclo[3.3.0.02,8]nonan-3-one skeleton. Carbonyl on a five-membered ring.
Isomer A (Hypothetical) Same skeleton, but carbonyl on the four-membered ring (positional isomer).
Isomer B (Hypothetical) Different carbon skeleton (e.g., a methano-indene derivative).

The Strategic Workflow for Isomer Differentiation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Data Synthesis & Conclusion Unknown Unknown C9H12O Isomer GCMS GC-MS Analysis Unknown->GCMS Volatility Check IR FTIR Spectroscopy Unknown->IR Functional Group ID NMR Comprehensive NMR Analysis (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) GCMS->NMR Confirms MW=136 Provides Fragmentation Pattern IR->NMR Confirms C=O Hints at Ring Strain Conclusion Definitive Structure Assignment NMR->Conclusion Unambiguous Connectivity Map XRay X-ray Crystallography (If solid & suitable crystal) XRay->Conclusion Absolute Structure Confirmation

Caption: Strategic workflow for isomer differentiation.

Phase 1: Initial Screening & Hypothesis Generation

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the ideal first step. It separates components of a mixture based on their volatility and interaction with the GC column, while the MS provides two critical pieces of information: the molecular weight and a fragmentation "fingerprint."[3] Structural isomers, while having the same molecular weight, often exhibit different retention times and fragmentation patterns due to variations in their stability and bond arrangements.[4]

Expected Data: All three compounds (Target, Isomer A, Isomer B) will show a molecular ion peak (M+) at m/z = 136. However, their retention times will likely differ. The fragmentation patterns will be the key differentiator. For instance, the strained cyclobutane ring in Isomer A might lead to characteristic fragmentation pathways not seen in the target molecule.

ParameterTarget MoleculeIsomer A (Predicted)Isomer B (Predicted)
Molecular Ion (m/z) 136136136
GC Retention Time TR1TR2 (likely ≠ TR1)TR3 (likely ≠ TR1, TR2)
Key Fragment Ions (m/z) Fragments from cleavage of the pentalenone systemFragments indicative of a cyclobutanone ring cleavageFragments characteristic of the methano-indene skeleton
Protocol: GC-MS Analysis of Ketone Isomers
  • Sample Preparation: Prepare a 100 µg/mL solution of the unknown isomer in a high-purity solvent like dichloromethane or hexane.[3]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • GC Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the retention times and mass spectra of the unknown against a reference standard of Octahydro-1H-cyclobuta[cd]pentalen-1-one.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that provides information about functional groups. For ketones, the position of the carbonyl (C=O) stretching vibration is highly sensitive to its electronic environment and, critically for this case, ring strain. Standard acyclic ketones absorb around 1715 cm⁻¹. In contrast, the increased angle strain in smaller rings causes the C=O bond to have more s-character, shifting the absorption to a higher frequency (wavenumber).

Expected Data: This single measurement can provide a powerful clue to rule out certain isomers.

CompoundCarbonyl EnvironmentExpected C=O Stretch (cm⁻¹)
Target Molecule Ketone on a five-membered ring~1740-1750 (Strained cyclopentanone)
Isomer A Ketone on a four-membered ring~1775-1785 (Highly strained cyclobutanone)
Isomer B Ketone on a five-membered ring~1740-1750 (Strained cyclopentanone)

A strong absorption band near 1780 cm⁻¹ would be compelling evidence for Isomer A. If the band appears around 1745 cm⁻¹, the sample could be the target molecule or Isomer B, necessitating further analysis.

Phase 2: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for the de novo structure elucidation of organic molecules, making it indispensable for distinguishing isomers.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every carbon and proton in the molecule. For rigid, polycyclic systems, the key is to analyze molecular symmetry, which directly impacts the number of unique signals in the spectrum.[7]

¹³C NMR: The Symmetry Fingerprint

The number of signals in a proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. This is often the fastest way to differentiate isomers with different symmetries.

  • Target Molecule: Possesses a plane of symmetry, reducing the number of unique carbon signals. We would expect fewer than 9 signals.

  • Isomer A: Also possesses a plane of symmetry, but the different carbonyl position would lead to a unique set of chemical shifts.

  • Isomer B: Depending on its exact structure, it may have lower or no symmetry, resulting in up to 9 distinct carbon signals.

¹H NMR and 2D NMR (COSY, HSQC, HMBC): Mapping the Connectivity

While ¹H NMR provides information on proton environments, multiplicity, and integration, the real power comes from 2D NMR experiments that map the skeleton of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, revealing the longer-range connectivity and piecing the molecular fragments together.

By systematically analyzing these 2D spectra, one can build the exact bonding framework of the unknown isomer and compare it directly to the known structure of the target molecule.

G cluster_0 1D NMR cluster_1 2D NMR C13 ¹³C NMR (Count signals -> Symmetry) HSQC HSQC (Which H is on which C?) C13->HSQC H1 ¹H NMR (Chemical Shifts, Multiplicity) H1->HSQC COSY COSY (Which H is next to which H?) H1->COSY HMBC HMBC (Build the carbon skeleton) HSQC->HMBC COSY->HMBC Conclusion Unambiguous Structure HMBC->Conclusion

Caption: Logical flow of NMR data analysis.

Predicted NMR Data Comparison:

TechniqueTarget Molecule (Predicted)Isomer A (Predicted)Isomer B (Predicted)
¹³C Signals < 9 (due to symmetry)< 9 (due to symmetry)Potentially 9 (lower symmetry)
¹³C Carbonyl (δ) ~210-220 ppm~200-210 ppm~210-220 ppm
¹H Signals Unique set of multiplets in the aliphatic region (1.5-3.5 ppm)Different chemical shifts and coupling constants due to proximity to the cyclobutanone groupA distinct pattern of shifts and couplings reflecting the methano-indene skeleton
HMBC Correlations Correlations will confirm the Tricyclo[3.3.0.02,8]nonan-3-one frameworkCorrelations will confirm the carbonyl position at the cyclobutane ringCorrelations will map out the entirely different methano-indene framework
Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion, which is critical for complex spin systems in polycyclic molecules.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Experiments:

    • Acquire a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

    • Acquire a gradient-selected HSQC (gHSQC) experiment to determine one-bond ¹H-¹³C connections.

    • Acquire a gradient-selected HMBC (gHMBC) experiment to determine long-range (2-3 bond) ¹H-¹³C connections. Optimize the long-range coupling delay (e.g., to 8 Hz) to highlight key correlations.

  • Data Analysis: Use NMR processing software to integrate signals, determine multiplicities, and, most importantly, build the molecular structure by connecting the correlations observed in the 2D spectra. Compare the resulting structure to the target molecule.

Conclusion

The differentiation of Octahydro-1H-cyclobuta[cd]pentalen-1-one from its structural isomers is a non-trivial but entirely achievable task with a systematic, multi-technique approach. While GC-MS and FTIR provide rapid and valuable initial data, they are ultimately screening techniques that guide further investigation. The definitive and unambiguous assignment relies on a comprehensive suite of NMR experiments. By meticulously analyzing the number of signals in the ¹³C spectrum to assess symmetry and using 2D correlation experiments to piece together the molecular skeleton, a researcher can confidently confirm the identity of the target molecule or fully elucidate the structure of an unknown isomer. This rigorous, evidence-based workflow ensures the scientific integrity required for advanced research and development.

References

  • Cheméo. (n.d.). 1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalene,octahydro-5-methyl-7-methylene,(1α,1aβ,2α,3aβ,4α,5α,5aβ,5bβ)-. Retrieved from [Link]

  • Vallecillo, M. C., et al. (2014). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. PMC. Retrieved from [Link]

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  • Makhubela, B. C. E., & Cele, Z. C. (2019). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. SciELO SA. Retrieved from [Link]

  • Demchuk, O. M., et al. (2016). Oxidation of bicyclic monoterpene ketones with Caro's acid. ResearchGate. Retrieved from [Link]

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  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

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  • Uchiyama, S., et al. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetylindane. PubChem Compound Database. Retrieved from [Link]

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Retrieved from [Link]

  • Lippmaa, E., et al. (1973). Carbon-13 chemical shifts of substituted nortricyclenes. Organic Magnetic Resonance, 4(2), 153-159. Retrieved from [Link]

  • Hunsberger, I. M., et al. (1962). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. DTIC. Retrieved from [Link]

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Purity Assessment Methods for Octahydro-1H-cyclobuta[cd]pentalen-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS: 188540-21-8) is a highly rigid, polycyclic aliphatic ketone utilized as a specialized building block in the synthesis of cage compounds and complex pharmaceuticals. Assessing the purity of this intermediate presents a unique analytical dilemma. Due to the absence of conjugated pi-systems, the molecule lacks a strong UV chromophore, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive and prone to significant quantification errors.

As a Senior Application Scientist, I approach this challenge by relying on the fundamental physicochemical properties of the molecule: its volatility, thermal stability, and distinct proton environments. This guide objectively compares the two most robust methodologies for assessing the purity of such polycyclic ketones: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative NMR (qNMR): The Primary Ratio Method

qNMR has revolutionized early-phase drug development by acting as a single-point replacement for multiple traditional assays, including chromatographic assay and moisture analysis[1]. Unlike chromatographic methods that require a characterized reference standard of the specific analyte, qNMR is a primary ratio method[2]. The fundamental principle is that the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it, assuming complete relaxation[3].

Causality in Experimental Design

For Octahydro-1H-cyclobuta[cd]pentalen-1-one, the isolated protons on the rigid cage structure provide distinct, albeit complex, multiplet signals. To quantify purity without an analyte-specific standard, we must select an Internal Standard (IS) that is non-volatile, highly pure (ideally a Certified Reference Material), and produces a singlet in a "clean" region of the spectrum[3]. For analytes with ketone functionality, internal standards like[3].

Self-Validating Protocol: qNMR Purity Determination

This protocol is self-validating because it relies on a certified secondary standard and intrinsic nuclear properties rather than external calibration curves.

  • Standard Selection: Weigh accurately ~10 mg of the Octahydro-1H-cyclobuta[cd]pentalen-1-one sample and ~5 mg of a certified Maleic Acid internal standard (TraceCERT®).

  • Solvent Preparation: Dissolve both components in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Ensure complete dissolution to prevent phase-related integration errors.

  • Instrument Parameters: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds). This ensures complete spin-lattice relaxation, which is mandatory for quantitative accuracy.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet (2 protons) and a distinct, baseline-resolved signal from the target ketone.

  • Calculation: Apply the standard qNMR formula: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS

qNMR_Workflow A Sample Prep (Analyte + IS in CDCl3) B NMR Acquisition (Relaxation Delay > 5*T1) A->B C Signal Integration (Target vs IS peaks) B->C D Purity Calculation (Primary Ratio Formula) C->D

Figure 1: Step-by-step qNMR workflow for absolute purity quantification using an internal standard.

Gas Chromatography (GC-FID): The High-Resolution Separation Method

While qNMR provides absolute purity without a reference standard, GC-FID is the industry workhorse for separating volatile and semi-volatile compounds[2]. Octahydro-1H-cyclobuta[cd]pentalen-1-one is thermally stable and vaporizes cleanly, making it an ideal candidate for capillary GC. The Flame Ionization Detector (FID) provides a response roughly proportional to the number of reduced carbon atoms, offering excellent sensitivity and a wide linear dynamic range[4].

Causality in Experimental Design

We utilize a weakly polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as DB-5MS) to separate the target ketone from structurally similar synthetic byproducts (e.g., unoxidized alcohols or over-oxidized lactones). A to prevent column overloading and maintain sharp, symmetrical peak shapes[2].

Self-Validating Protocol: GC-FID Area Normalization

This protocol validates itself through the use of blank injections to rule out solvent artifacts and system suitability checks to guarantee resolution.

  • Sample Preparation: Dissolve the sample in a highly pure, volatile solvent (e.g., GC-grade Ethyl Acetate or Dichloromethane) to a concentration of 1.0 mg/mL[2].

  • Blank Injection: Inject the pure solvent first. This self-validating step ensures that no "ghost peaks" or solvent impurities co-elute with the analyte.

  • Instrument Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[2].

    • Injector: 250 °C, Split ratio 50:1[2].

    • Detector: FID at 280 °C.

    • Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C, hold 5 min.

  • System Suitability: Inject a standard mixture containing the target ketone and a known closely eluting impurity. Ensure a chromatographic resolution (Rs) > 1.5.

  • Data Analysis: Calculate purity using the peak area normalization method (Analyte Peak Area / Total Peak Area of all organic components × 100).

GC_Workflow A Octahydro-1H-cyclobuta[cd]pentalen-1-one Sample B Assess Volatility & Thermal Stability A->B C GC-FID Selected (No UV Chromophore) B->C D Sample Injection (Split 50:1, 250°C) C->D E Capillary Separation (e.g., DB-5MS Column) D->E F FID Detection & Area Normalization E->F

Figure 2: Decision logic and experimental workflow for GC-FID purity assessment of volatile ketones.

Comparative Performance Data

To guide method selection for Octahydro-1H-cyclobuta[cd]pentalen-1-one and similar polycyclic aliphatic ketones, the following table synthesizes the performance metrics of both techniques. HPLC-UV is included strictly as a baseline to illustrate its limitations for this specific chemical class.

Performance MetricqNMR (Quantitative NMR)GC-FID (Gas Chromatography)HPLC-UV (Alternative context)
Primary Principle Molar ratio via proton integrationCarbon counting via flame ionizationUV absorbance (requires chromophore)
Reference Standard Not required for the specific analyteRequired for absolute quantificationRequired for absolute quantification
Accuracy / Bias Very High (± 1-2% relative)High (dependent on response factors)Low (due to lack of UV chromophores)
LOD / LOQ Moderate (~0.1% - 1% w/w)Excellent (< 0.01% w/w)Poor for aliphatic ketones
Analysis Time Fast (10-15 mins per scan)Moderate (20-30 mins per run)Moderate (10-20 mins per run)
Destructive? No (Sample can be recovered)Yes (Sample is burned in FID)No (If fraction collected)

Conclusion

For the purity assessment of Octahydro-1H-cyclobuta[cd]pentalen-1-one, the choice of analytical method dictates the reliability of downstream synthetic applications. GC-FID remains the most robust method for detecting trace volatile impurities and ensuring high-resolution separation of structurally similar byproducts. However, qNMR stands out as the superior technique for absolute quantification, especially when a certified reference standard of the cage ketone is unavailable. In a rigorous drug development pipeline, employing qNMR for primary standard characterization and GC-FID for routine batch release creates an unassailable, self-validating analytical framework.

References

  • Webster, G. K., & Kumar, S. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." American Chemical Society (ACS). Available at: [Link]

  • "Quantitative NMR Spectroscopy in Pharmaceutical R&D." ResearchGate. Available at: [Link]

  • Borer, M. W., et al. "Optimization of the Water-Insoluble Procedures for USP General Chapter Residual Solvents <467>." National Institutes of Health (PMC). Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octahydro-1H-cyclobuta[cd]pentalen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the safe handling of Octahydro-1H-cyclobuta[cd]pentalen-1-one (CAS No. 188540-21-8). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide is structured to provide not just a list of personal protective equipment (PPE), but a deep, logic-driven framework for its selection, use, and disposal. Given the limited publicly available, specific toxicology data for this compound, we will proceed with a risk-based approach grounded in its chemical structure—a polycyclic ketone—and established principles of chemical safety.

Foundational Safety: Hazard Assessment & Engineering Controls

Before any discussion of PPE, we must emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls: All work involving Octahydro-1H-cyclobuta[cd]pentalen-1-one, especially when heating or aerosolizing, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.

  • Administrative Controls: Your institution must have a comprehensive Chemical Hygiene Plan. Standard Operating Procedures (SOPs) specific to this compound should be written, reviewed, and readily accessible to all personnel.

The potential hazards of this compound can be inferred from its structure:

  • Skin and Eye Contact: As with many organic ketones and solvents, direct contact can cause irritation, dryness, and potential absorption through the skin.[1][2]

  • Inhalation: Vapors may cause respiratory tract irritation, and at high concentrations, could lead to dizziness or drowsiness.[1][3]

  • Ingestion: Accidental ingestion is harmful.[1][4]

Core PPE Directives: A Head-to-Toe Protocol

The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the scale and nature of the operation. The following table outlines the minimum required PPE for handling Octahydro-1H-cyclobuta[cd]pentalen-1-one.

Task/Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume/Low-Energy (e.g., Weighing solids, preparing solutions <100mL in a fume hood)Double-gloving with nitrile glovesANSI Z87.1-rated safety glasses with side shieldsFlame-resistant lab coatNot typically required if work is performed in a certified fume hood
High-Volume/High-Energy (e.g., Large-scale synthesis, reactions under pressure/heat, rotary evaporation)Ketone-resistant gauntlets (e.g., Butyl rubber, PVA) over nitrile glovesANSI Z87.1-rated chemical splash goggles and a full-face shieldChemical-resistant apron over a flame-resistant lab coatAssess need based on SOP and potential for vapor release. May require a respirator with an organic vapor cartridge.
The Causality Behind Our Choices
  • Hand Protection: Standard nitrile gloves provide excellent dexterity and splash protection for incidental contact. However, ketones can degrade nitrile over time. For prolonged tasks or where immersion is possible, a more robust glove is essential. Butyl rubber and Polyvinyl Alcohol (PVA) gloves offer superior resistance to a broad range of organic solvents, including ketones.[5][6] Note that PVA gloves should not be used in aqueous solutions.[6][7] Double-gloving provides an additional layer of security and allows for the safe removal of the outer glove if contamination occurs.

  • Eye and Face Protection: Safety glasses are the absolute minimum. However, for any task with a risk of splashing, chemical splash goggles that form a seal around the eyes are required.[2] When the risk of a significant splash or energetic reaction is present, a full-face shield worn over goggles is mandatory to protect the entire face.

  • Body Protection: A flame-resistant lab coat is standard. For larger-scale operations, a chemical-resistant apron provides an additional barrier against spills that could saturate the lab coat and reach the skin. All protective clothing should be removed immediately if it becomes contaminated.[1][3]

Operational Protocol: PPE Workflow

Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On) PPE:

    • Lab Coat/Apron: Put on your lab coat and apron.

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Outer Gloves: Don the second pair of nitrile or specialized ketone-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • Eye/Face Protection: Put on your safety goggles and, if required, the face shield.

  • Doffing (Taking Off) PPE: This process is designed to contain contaminants.

    • Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by grasping the cuff and pulling it inside-out. With the clean, ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated hazardous waste container.

    • Face Shield/Goggles: Remove face protection from the back to the front.

    • Lab Coat/Apron: Unfasten the lab coat and roll it away from your body, keeping the contaminated outer surface contained.

    • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4][8]

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for PPE selection and the subsequent disposal pathway.

PPE_Workflow cluster_0 Phase 1: Pre-Operation cluster_1 Phase 2: Operation cluster_2 Phase 3: Post-Operation & Disposal A Assess Task: Volume, Energy, Duration B Consult SDS & SOP A->B C Select Minimum Required PPE (from table) B->C D Inspect PPE for Defects C->D E Don PPE Correctly D->E F Conduct Experiment in Fume Hood E->F Proceed to Work G Monitor for Spills or Contamination H Doff PPE in Correct Order G->H Work Complete I Segregate Waste H->I J Contaminated Solid Waste (Gloves, Wipes, Coats) I->J K Liquid Chemical Waste I->K L Dispose in Labeled Hazardous Waste Containers J->L K->L M Wash Hands Thoroughly L->M

Caption: Workflow for PPE Selection, Use, and Disposal.

Disposal Plan: A Critical Final Step

All materials, including PPE, that come into contact with Octahydro-1H-cyclobuta[cd]pentalen-1-one must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, disposable lab coats, bench paper, and any other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10]

  • Liquid Waste: All solutions containing the compound, as well as any rinsate from cleaning non-disposable equipment, must be collected in a sealed, properly labeled hazardous waste container. Never dispose of organic chemicals down the drain.[11]

  • Empty Containers: The original container of the chemical must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[9]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[9]

By adhering to these rigorous, well-reasoned protocols, you are not just following rules; you are building a culture of safety that protects you, your colleagues, and your research.

References

  • Ketodex ketone-resistant Gauntlets.Vertex AI Search.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protective Solutions.Personal Protective Solutions.
  • KETODEX - KETONE RESISTANT CHEMICAL GAUNTLET.ADP Safety Supplies.
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.GlovesnStuff.
  • Personal Protective Equipment: Hands.San Jose State University Environmental Health & Safety.
  • SAFETY DATA SHEET - NOVA Chemicals.NOVA Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
  • Safety D
  • SAFETY DATA SHEET - Spectrum Chemical.Spectrum Chemical Mfg. Corp.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.Boston University Environmental Health and Safety.
  • Working with Hazardous Chemicals.Organic Syntheses.
  • Hazardous Waste - EHSO Manual 2025-2026.Oakland University Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.